4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
Description
Properties
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-13-11(14)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPLZNVCQGLLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656903 | |
| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-71-7 | |
| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
An In-Depth Technical Guide to the Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
Executive Summary
This guide provides a comprehensive technical overview of a robust and efficient two-step synthesis for 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, a valuable bifunctional building block for drug discovery and materials science. Arylboronic acids and their derivatives are cornerstone reagents in modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The target molecule uniquely combines a stable, synthetically versatile 1,3,2-dioxaborinane protecting group with an N-methylamide handle, offering a strategic point for molecular elaboration. This document details the optimized protocols for the initial amide bond formation followed by the protective esterification of the boronic acid, providing mechanistic insights, step-by-step procedures, and characterization data for researchers and drug development professionals.
Introduction: The Strategic Value of Functionalized Boronic Esters
The development of carbon-carbon bond-forming reactions has revolutionized the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura cross-coupling reaction is preeminent, celebrated for its mild conditions, functional group tolerance, and high yields.[1] The efficacy of this reaction relies on the availability of stable, well-defined arylboronic acid derivatives.
While free boronic acids are widely used, they can suffer from drawbacks such as dehydration to form cyclic boroxine anhydrides, which can complicate purification and stoichiometry.[2] To circumvent these issues, boronic acids are frequently protected as esters, with diol-derived cyclic esters being the most common.[3][4] These esters, such as the well-known pinacol (Bpin) esters, enhance stability, are often crystalline solids, and are compatible with a wide range of reaction conditions, including chromatography.[3]
The target molecule, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, is a strategically designed synthetic intermediate. The 1,3,2-dioxaborinane group, derived from 1,3-propanediol, serves as a stable protecting group for the boronic acid, rendering the compound suitable for storage and use in subsequent Suzuki-Miyaura couplings.[5] Concurrently, the N-methylamide functionality at the para position provides a versatile handle for further chemical modification, making this compound a highly valuable building block for constructing complex molecular architectures in pharmaceutical and materials science applications.
Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis of the target compound requires careful consideration of the reaction sequence to ensure compatibility between the reagents and intermediates. The retrosynthetic analysis reveals two primary disconnections, leading to a preferred forward-synthetic pathway.
Caption: Retrosynthetic analysis and the proposed two-step forward synthesis pathway.
The chosen strategy prioritizes the formation of the robust amide bond first, followed by the protection of the boronic acid. This sequence is advantageous because amide formation can require conditions (e.g., heat, coupling agents) that might otherwise lead to the decomposition or unintended hydrolysis of the boronic ester.[6] Performing the protective esterification as the final step ensures the stability and purity of the final product.
Part I: Synthesis of 4-(methylcarbamoyl)phenylboronic acid via Amidation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction.[7] A significant challenge is the competing acid-base reaction, which forms a non-productive ammonium-carboxylate salt, especially at lower temperatures.[6] To overcome this, the reaction is typically driven by heat to remove water or facilitated by a catalyst. Boric acid has been shown to be an effective catalyst for direct amidation, proceeding under relatively mild conditions.[8]
Mechanistic Rationale
The boric acid-catalyzed amidation involves the activation of the carboxylic acid. The boric acid likely forms a mixed anhydride or an acylborate species, which is more electrophilic than the free carboxylic acid. This activation enhances the susceptibility of the carbonyl carbon to nucleophilic attack by the amine, facilitating the formation of the tetrahedral intermediate, which then collapses to form the amide and regenerate the catalyst.
Caption: Catalytic cycle for boric acid-mediated amidation.
Experimental Protocol: Amidation
This protocol describes the boric acid-catalyzed amidation of 4-carboxyphenylboronic acid with methylamine.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-carboxyphenylboronic acid and boric acid.
-
Reagents: Add toluene to the flask, followed by the addition of an aqueous solution of methylamine.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and confirmed by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature. The product often precipitates from the cooled solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold toluene and water to remove any unreacted starting materials and the catalyst. Dry the product under vacuum to yield 4-(methylcarbamoyl)phenylboronic acid as a white solid.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-Carboxyphenylboronic acid | 165.93 | 30.0 mmol | 1.0 | 4.98 g |
| Boric Acid | 61.83 | 1.5 mmol | 0.05 | 93 mg |
| Methylamine (40% in H₂O) | 31.06 | 33.0 mmol | 1.1 | 2.56 mL |
| Toluene | - | - | - | 100 mL |
Part II: Protection as a 1,3,2-Dioxaborinane Ester
With the amide intermediate in hand, the final step is the protection of the boronic acid moiety. This is achieved through an esterification reaction with 1,3-propanediol. This is a reversible condensation reaction that is driven to completion by the azeotropic removal of water.
Mechanistic Rationale
The formation of the cyclic boronic ester is an equilibrium process. Heating the boronic acid and the diol in a solvent like toluene, which forms an azeotrope with water, allows for the continuous removal of the water byproduct via a Dean-Stark trap. According to Le Châtelier's principle, removing a product shifts the equilibrium to favor the formation of more products, thus driving the reaction to completion.
Caption: Esterification of the boronic acid with 1,3-propanediol.
Experimental Protocol: Protection
-
Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus/reflux condenser with 4-(methylcarbamoyl)phenylboronic acid and 1,3-propanediol.
-
Solvent: Add toluene to the flask.
-
Reaction: Heat the mixture to reflux. The reaction is complete when no more water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Workup: Allow the reaction mixture to cool to ambient temperature. Reduce the solvent volume under reduced pressure.
-
Purification: Add hexanes to the concentrated mixture to precipitate the product. Collect the resulting solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. This affords the final product, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, as a stable, white crystalline solid.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-(methylcarbamoyl)phenylboronic acid | 178.96 | 25.0 mmol | 1.0 | 4.47 g |
| 1,3-Propanediol | 76.09 | 27.5 mmol | 1.1 | 2.09 g (1.98 mL) |
| Toluene | - | - | - | 80 mL |
Characterization of Final Product
The structural integrity of the synthesized 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.0-7.8 (m, 4H, Ar-H), ~6.2 (br s, 1H, NH), ~4.2 (t, 4H, OCH₂), ~3.0 (d, 3H, NCH₃), ~2.1 (p, 2H, OCH₂CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 168 (C=O), ~136-128 (Ar-C), ~62 (OCH₂), ~28 (OCH₂CH₂), ~27 (NCH₃) |
| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ calculated for C₁₁H₁₅BNO₃⁺ |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide from commercially available starting materials. The strategy of performing the amidation prior to the boronic acid protection ensures high yields and purity. The resulting compound is a stable, bifunctional building block poised for immediate use in Suzuki-Miyaura cross-coupling reactions and other synthetic applications, making it a valuable asset for medicinal and materials chemists.
References
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ChemistNate . (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. 9
-
Química Organica.org . Synthesis of amides from carboxylic acids. 7
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Adolfsson, H. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. 10
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Lundberg, H. et al. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemistry Stack Exchange. 6
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Adolfsson, H. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. 11
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ResearchGate . Boronic acids protecting groups with standard deprotecting conditions. 12
-
NINGBO INNO PHARMCHEM CO.,LTD . (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. 5
-
Chem-Station . (2016). Protecting Groups for Boronic Acids. 3
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Google Patents . (2014). CN103724366A - Preparation method of p-carboxyphenylboronic acid. 13
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ResearchGate . (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. 14
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Miyaura, N. & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. 1
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Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. 8
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Beilstein Journals . (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions.
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Organic Syntheses Procedure . (n.d.). 4-Chlorophenylboronic acid preparation. 2
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A Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide: Properties, Applications, and Protocols for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, a specialized boronic acid derivative crucial for modern organic synthesis. While structurally similar to the more common pinacol (dioxaborolane) esters, this propanediol-protected boronate offers a unique profile for researchers in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and primary application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its role in the broader context of drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced organoboron reagents for the construction of complex molecular architectures.
Introduction and Scientific Context
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is preeminent due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[2]
The stability and handling of the organoboron reagent are paramount to the success of these reactions. While free boronic acids are widely used, their propensity for dehydration to form cyclic boroxines can complicate stoichiometry and reactivity. To circumvent this, boronic acids are often protected as esters, most commonly with pinacol to form 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. The subject of this guide, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (CAS 957120-71-7), utilizes a 1,3-propanediol protecting group, forming a six-membered dioxaborinane ring. This modification, while less common, provides a stable, crystalline solid that serves as a reliable and efficient coupling partner in Suzuki-Miyaura reactions.[3]
The molecule's structure combines two key functionalities: the reactive boronic ester poised for cross-coupling and the N-methylbenzamide moiety. The benzamide group is a common pharmacophore found in numerous bioactive molecules, including histone deacetylase (HDAC) inhibitors and other targeted therapies.[4][5] Therefore, this reagent is not merely a synthetic tool but a strategic building block for introducing a key structural motif into potential drug candidates.
Physicochemical and Structural Properties
The defining features of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide are its stability and physical form, which facilitate accurate handling and storage. Below is a comparative summary of its properties alongside its widely used pinacol ester analog.
| Property | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylbenzamide |
| CAS Number | 957120-71-7[3] | 1197171-76-8 (meta-isomer)[6] |
| Molecular Formula | C₁₁H₁₄BNO₃[3] | C₁₄H₂₀BNO₃[6] |
| Molecular Weight | 219.04 g/mol [3] | 261.12 g/mol [6] |
| Appearance | White to off-white solid | Typically a white or off-white solid |
| Storage | 2-8°C, under inert gas[3] | Room temperature, dry conditions[6] |
| Key Structural Feature | Six-membered dioxaborinane ring | Five-membered dioxaborolane ring with four methyl groups |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Excellent solubility in organic solvents[7] |
The choice between the dioxaborinane and the more sterically hindered dioxaborolane (pinacol) ester can subtly influence reaction kinetics, though both are highly effective in Suzuki couplings. The propanediol-derived ester is less sterically bulky around the boron atom, which can be advantageous in certain sterically demanding couplings.
Synthesis and Quality Control Workflow
The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is typically achieved through the esterification of the corresponding boronic acid with 1,3-propanediol. The boronic acid precursor itself is accessed via borylation of a suitable aryl halide.
Diagram: General Synthesis Workflow
Below is a conceptual workflow for the synthesis and purification of the title compound.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acid derivatives are indispensable tools in drug discovery for rapidly generating libraries of new chemical entities. [7]4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is particularly valuable as it allows for the direct installation of the 4-(N-methylcarbamoyl)phenyl motif.
-
Scaffold for Targeted Inhibitors: The benzamide structure is a known "privileged scaffold" in medicinal chemistry. For instance, N-substituted benzamides have been extensively investigated as HDAC inhibitors for oncology applications. [4][5]This reagent allows chemists to couple the benzamide headgroup to various heterocyclic systems or other fragments to explore structure-activity relationships (SAR).
-
Intermediate for Complex APIs: Related boronic esters are documented intermediates in the synthesis of approved drugs. For example, N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzamide is an intermediate for Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers. [8][9]This highlights the industrial relevance of this class of reagents.
-
PROTAC Development: In the field of targeted protein degradation, benzamide derivatives have been developed as novel, stable binders for the E3 ligase cereblon (CRBN), a key component in many Proteolysis-Targeting Chimeras (PROTACs). [10]This reagent could be used to synthesize new CRBN-recruiting warheads.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a self-validating, step-by-step protocol for a representative Suzuki-Miyaura reaction using a boronic ester like 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide.
Objective: To synthesize N-methyl-4-(pyridin-4-yl)benzamide from 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide and 4-bromopyridine.
Materials:
-
4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (1.0 equiv.)
-
4-Bromopyridine hydrochloride (1.1 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%) or a more advanced ligand like SPhos.
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed.
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar.
-
Inert atmosphere supply (Nitrogen or Argon).
Methodology:
-
Catalyst Pre-formation (Justification): While pre-catalysts can be used, generating the active Pd(0) species in situ from a stable Pd(II) source like Pd(OAc)₂ and a phosphine ligand is a common and reliable laboratory practice. The ligand stabilizes the Pd(0) species and modulates its reactivity.
-
To a clean, dry reaction vessel, add Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.).
-
-
Reagent Addition (Justification): All solids should be weighed and added under ambient atmosphere before inerting the vessel. This minimizes exposure of the catalyst and reagents to oxygen once the solvent is added.
-
Add 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (1.0 equiv.), 4-bromopyridine hydrochloride (1.1 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Note: The use of excess aryl halide (1.1 equiv.) helps ensure full consumption of the more valuable boronic ester. The base (K₃PO₄) is crucial for both the transmetalation step and to neutralize the hydrochloride salt of the bromopyridine.
-
-
Inerting the Vessel (Justification): The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to failed or low-yielding reactions. An inert atmosphere is critical for reproducibility.
-
Seal the vessel with a septum.
-
Evacuate the vessel under vacuum and backfill with nitrogen or argon. Repeat this cycle 3-5 times.
-
-
Solvent Addition (Justification): Solvents must be degassed (by sparging with N₂/Ar or by freeze-pump-thaw cycles) to remove dissolved oxygen. A mixed aqueous system like Dioxane/Water often accelerates the transmetalation step.
-
Using a syringe, add the degassed 4:1 Dioxane/Water mixture to the vessel to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
-
Reaction Execution (Justification): Heating is typically required to drive the reaction to completion. 80-100 °C is a standard temperature range for Suzuki couplings. Reaction progress should be monitored to determine completion.
-
Place the vessel in a pre-heated oil bath or heating block at 90 °C.
-
Stir vigorously for the specified time (typically 4-16 hours).
-
Control Point: Monitor the reaction by TLC or LC-MS after 2 hours to check for product formation and consumption of the limiting reagent.
-
-
Workup and Extraction (Justification): The workup is designed to quench the reaction, remove inorganic salts and the catalyst, and extract the desired product into an organic solvent.
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Transfer to a separatory funnel. The organic product will partition into the ethyl acetate layer.
-
Wash the organic layer sequentially with water and then brine to remove residual inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification and Validation (Justification): The crude product will contain residual reagents and catalyst byproducts. Purification by column chromatography is standard for achieving high purity.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine the product-containing fractions and concentrate in vacuo.
-
Validate the final product's identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Hazard Identification: Benzamide derivatives and boronic esters should be handled with care. They are often classified as harmful if swallowed and can cause skin and serious eye irritation. [11][12][13][14]Always consult the specific Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. * Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12]* Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended. [3][9]This prevents degradation from moisture and air, preserving its reactivity.
Conclusion and Future Outlook
4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide represents a valuable and highly functionalized building block for synthetic chemists. Its stability as a solid and its predictable reactivity in the Suzuki-Miyaura coupling make it an excellent choice for constructing molecules containing the N-methylbenzamide moiety. While perhaps less ubiquitous than its pinacol ester counterpart, its utility in the synthesis of complex organic molecules, particularly within drug discovery programs targeting kinases, epigenetic enzymes, or E3 ligases, is clear. As the demand for rapid and efficient synthesis of diverse chemical libraries continues to grow, the strategic application of such well-defined, multifunctional reagents will remain a cornerstone of innovation in pharmaceutical and materials science.
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MySkinRecipes. 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]
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Home Sunshine Pharma. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
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Research Journal of Pharmacy and Technology. (2024). Exploring the Binding Affinities of 2-Methyl-N-(1,3-Dioxoisoindolin-2-yl) Benzamide Derivatives as Potent DPP-4 Inhibitors. [Link]
-
ResearchGate. (2025). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. [Link]
-
Beilstein Journals. (2018). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]
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Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
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4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide CAS number 957120-71-7
An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (CAS No. 957120-71-7)
Executive Summary
This guide provides a comprehensive technical overview of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, a specialized boronic ester building block crucial for modern organic synthesis. With the CAS number 957120-71-7, this compound is particularly valued in the pharmaceutical and materials science sectors for its role in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. We will delve into its physicochemical properties, provide a representative synthetic pathway, and offer a detailed exploration of its primary application in the Suzuki-Miyaura coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic strategies, providing both theoretical understanding and practical, field-proven insights.
Introduction: A Versatile Building Block for C-C Bond Formation
4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is a bifunctional organic compound. It features a benzamide moiety, a common pharmacophore, and a propanediol-protected boronic acid (a dioxaborinane ring). This cyclic boronic ester structure provides a stable, yet reactive, source of an aryl group for carbon-carbon bond formation.
Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has revolutionized the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The N-methylbenzamide portion of the molecule offers a functional handle for further chemical modification or can serve as a key interaction point within a larger target molecule, such as a bioactive compound.[1] The use of the 1,3-propanediol protecting group for the boronic acid offers specific stability and reactivity profiles compared to other common protecting groups like pinacol, making it a deliberate choice in multi-step synthetic campaigns.
Physicochemical Properties and Characterization
The fundamental properties of this reagent are summarized below. These data are critical for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.
| Property | Value | Source |
| CAS Number | 957120-71-7 | [3][4][5] |
| Molecular Formula | C₁₁H₁₄BNO₃ | [4][6][7] |
| Molecular Weight | 219.04 g/mol | [4][6][7] |
| Synonyms | 4-(N-Methylaminocarbonyl)phenylboronic acid, propanediol cyclic ester | [8] |
| Appearance | Typically a solid | |
| Storage | 2-8°C, under inert gas | [6] |
Standard characterization techniques for confirming the identity and purity of this compound include ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum would characteristically show signals for the aromatic protons, the N-methyl group, and the methylene protons of the dioxaborinane ring.
Synthesis and Purification
While multiple proprietary methods exist, a general and illustrative synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide involves the esterification of the corresponding boronic acid with 1,3-propanediol. This is a standard method for protecting boronic acids to enhance their stability and improve handling.
Representative Synthetic Protocol: Esterification
-
Starting Material: Begin with 4-(N-methylcarbamoyl)phenylboronic acid.
-
Reaction Setup: Suspend the boronic acid (1.0 equivalent) in a suitable anhydrous solvent such as toluene or THF in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reagent Addition: Add 1,3-propanediol (1.1 to 1.5 equivalents) to the suspension.
-
Catalysis (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can be added to accelerate the esterification.
-
Water Removal: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Once complete, cool the reaction mixture. The solvent can be removed under reduced pressure. The crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.
Causality: The use of a Dean-Stark apparatus is critical. The removal of water is essential to overcome the reversible nature of the esterification reaction, ensuring a high yield of the desired dioxaborinane product. The choice of an anhydrous solvent prevents premature hydrolysis of the starting material and product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the aryl group of the boronic ester and an aryl, vinyl, or alkyl halide or triflate.[1]
Mechanistic Insights
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is the step where 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide enters the cycle.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Causality: The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a spectator. It activates the boronic ester by forming a more nucleophilic boronate complex, which facilitates the otherwise slow transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the 1,3-Propanediol Protecting Group
While pinacol esters are more common, the choice of a 1,3-propanediol (forming a six-membered dioxaborinane ring) is often deliberate.
-
Stability: Dioxaborinanes are generally more stable to hydrolysis and column chromatography than their corresponding free boronic acids. They are often comparable in stability to pinacol esters.
-
Reactivity: The reactivity in the transmetalation step can be subtly different from pinacol esters. In some complex syntheses, this difference can be exploited to achieve better yields or selectivity, especially where a slower, more controlled reaction is desired.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide with a generic aryl bromide.
-
Reaction Setup: To an oven-dried flask, add 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (1.0 equiv.), the aryl bromide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water, via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C) for the required time (typically 4-24 hours).[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the pure biaryl product.
Application in a Drug Discovery Workflow
This reagent is a quintessential building block in discovery chemistry, particularly for generating libraries of related compounds for screening. The workflow illustrates how it fits into a larger drug discovery campaign, for instance, in the development of novel kinase or histone deacetylase (HDAC) inhibitors, where the benzamide scaffold is common.[10]
Caption: High-level workflow for library synthesis in drug discovery.
Handling, Storage, and Safety
Proper handling is essential for user safety and to maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[6]
-
Hazards: The compound is known to cause serious eye irritation.[11] It may also be harmful to aquatic life with long-lasting effects.[11]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Skin: Wash off with plenty of soap and water.[11]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[11]
-
Conclusion
4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is a high-value synthetic intermediate that provides a reliable and stable platform for introducing a substituted benzamide moiety into complex molecules. Its primary role in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, the mechanics of its application, and proper handling procedures enables researchers to effectively and safely leverage this reagent to accelerate the discovery and development of novel chemical entities.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of N-methylbenzamide Boronic Esters
Abstract
N-methylbenzamide boronic esters are a class of compounds gaining significant traction as versatile building blocks in medicinal chemistry and organic synthesis. Their unique structural combination of an amide and a boronic ester on an aromatic scaffold allows for diverse chemical transformations. Accurate and unambiguous structural characterization is paramount for their effective use in drug development and materials science. This technical guide provides a comprehensive framework for the characterization of N-methylbenzamide boronic esters using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the fundamental principles governing their spectral features, provide detailed analyses of expected chemical shifts and coupling patterns, and present a field-proven experimental protocol for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and professionals who require a deep, practical understanding of how to interpret the NMR spectra of these important molecules.
Fundamental Principles: The Interplay of Amide and Boronic Ester Functionalities
The NMR spectrum of an N-methylbenzamide boronic ester is a composite of signals arising from its distinct molecular components: the N-methylbenzamide core and the boronic ester moiety. Understanding the electronic nature of these groups is key to interpreting the spectrum.
-
N-methylbenzamide Group: The amide functionality exhibits a partial double bond character in the C-N bond, which can lead to restricted rotation. This phenomenon can result in the broadening of signals for substituents on the nitrogen atom, particularly at room temperature.
-
Boronic Ester Group: This group acts as a mild electron-withdrawing substituent on the aromatic ring. A critical feature for NMR spectroscopy is the presence of the boron atom, which has two NMR-active isotopes, ¹¹B (80.1% abundance, I = 3/2) and ¹⁰B (19.9% abundance, I = 3). Both are quadrupolar nuclei.[1] This property has a profound and diagnostically important effect on the ¹³C NMR spectrum, as we will discuss.
¹H NMR Spectral Analysis: A Proton-by-Proton Guide
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For a typical N-methylbenzamide boronic ester, such as a para-substituted pinacol ester, the spectrum can be divided into four key regions.
2.1 Aromatic Protons (δ 7.4 - 8.2 ppm) The chemical shifts and multiplicity of the aromatic protons are highly dependent on the substitution pattern of the amide and boronic ester groups.
-
Causality: Both the amide and the boronic ester are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield).
-
Example (para-substitution): In a 1,4-disubstituted ring, the chemical symmetry results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing boronic ester are typically shifted further downfield compared to those ortho to the amide group.
2.2 Amide N-H Proton (δ ~6.0 - 8.5 ppm, if present) While the topic specifies N-methylbenzamide, it is worth noting that in analogous secondary benzamides (N-H), the amide proton signal is often broad and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For N-methylbenzamide, this signal is absent.
2.3 N-Methyl Protons (δ ~2.9 - 3.1 ppm) This signal is a key identifier for the N-methyl group.
-
Appearance: It typically appears as a singlet, integrating to three protons.[2]
-
Expert Insight: Due to restricted rotation around the amide C-N bond, this signal may appear broad at room temperature. Variable temperature NMR studies can be employed to observe the sharpening of this signal at higher temperatures as the rate of rotation increases.
2.4 Boronic Ester Protons The signals for the protons on the esterifying diol are often highly characteristic.
-
Pinacol Esters: For the commonly used 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) esters, the twelve equivalent methyl protons give rise to a sharp, intense singlet around δ 1.2 - 1.4 ppm .[3][4][5] This signal is an unmistakable marker for the pinacol boronic ester moiety.
Table 1: Typical ¹H NMR Chemical Shift Ranges for a para-Substituted N-Methylbenzamide Pinacol Boronic Ester
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to Boron) | 7.8 - 8.2 | Doublet |
| Aromatic (ortho to Amide) | 7.5 - 7.9 | Doublet |
| N-Methyl (N-CH₃) | 2.9 - 3.1 | Singlet (may be broad) |
| Pinacol Ester (-C(CH₃)₂) | 1.2 - 1.4 | Singlet |
¹³C NMR Spectral Analysis: Identifying the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon framework. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[6]
3.1 Carbonyl Carbon (δ ~165 - 170 ppm) The amide carbonyl carbon is one of the most downfield signals in the spectrum (excluding solvent peaks), making it easy to identify.[7][8][9]
3.2 Aromatic Carbons (δ ~125 - 145 ppm) The aromatic region will show multiple signals corresponding to the benzene ring carbons. The number of signals depends on the molecular symmetry.
3.3 Ipso-Carbon (C-B): The "Invisible" Signal
-
Causality & Field Insight: The carbon atom directly attached to the boron (ipso-carbon) is a unique case. The adjacent quadrupolar boron nucleus (¹¹B and ¹⁰B) provides an efficient mechanism for rapid relaxation of the ipso-carbon.[1] This rapid relaxation leads to extreme signal broadening. Consequently, the ipso-carbon signal is often broadened into the baseline and is not observed in a standard ¹³C NMR spectrum. [10][11] This is a critical diagnostic feature and its absence is often considered confirmatory evidence for the C-B bond.
3.4 N-Methyl Carbon (δ ~26 - 30 ppm) The N-methyl carbon signal is typically found in the aliphatic region of the spectrum and is a sharp, reliable signal.
3.5 Boronic Ester Carbons
-
Pinacol Esters: The pinacol ester moiety will show two characteristic signals: the quaternary carbons of the dioxaborolane ring (O-C (CH₃)₂) at δ ~83 - 85 ppm and the methyl carbons (C H₃) at δ ~24 - 25 ppm .[4]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for a para-Substituted N-Methylbenzamide Pinacol Boronic Ester
| Carbon Type | Typical Chemical Shift (δ, ppm) | Expected Appearance |
| Carbonyl (C=O) | 165 - 170 | Sharp Singlet |
| Aromatic (C-Amide) | 135 - 145 | Sharp Singlet |
| Aromatic (C-H) | 127 - 135 | Sharp Singlets |
| Aromatic (ipso C-B) | ~130 (Theoretically) | Typically Not Observed |
| Pinacol Quaternary (O-C) | 83 - 85 | Sharp Singlet |
| N-Methyl (N-CH₃) | 26 - 30 | Sharp Singlet |
| Pinacol Methyl (-CH₃) | 24 - 25 | Sharp Singlet |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is essential. This protocol outlines a standard procedure for sample preparation and data acquisition.
4.1 Sample Preparation
-
Glassware: Use a clean, dry, high-quality 5 mm NMR tube. Scratched or contaminated tubes can degrade spectral resolution.[12][13]
-
Sample Weighing: Accurately weigh 5-10 mg of the N-methylbenzamide boronic ester for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use approximately 0.6 mL of solvent.[14]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[15]
-
Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[16]
4.2 Data Acquisition
-
Instrument Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual shimming process.[14]
-
¹H NMR Acquisition: Use standard acquisition parameters. A typical experiment involves a 30-45° pulse angle and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, especially for observing all quaternary carbons (excluding the C-B carbon).
Visualization of Structure and Workflow
Diagrams can clarify complex structures and processes, ensuring a clear understanding of the characterization workflow.
Caption: General Structure of a representative N-methylbenzamide boronic ester.
Caption: Logical workflow for the NMR characterization of N-methylbenzamide boronic esters.
Conclusion
The ¹H and ¹³C NMR characterization of N-methylbenzamide boronic esters is a robust and definitive process when the key spectral features are properly understood. The ¹H NMR spectrum provides clear signals for the aromatic, N-methyl, and boronic ester protons, allowing for straightforward verification of these components. The ¹³C NMR spectrum is equally informative, with the characteristic carbonyl signal and the signals for the ester moiety. Critically, the diagnostic absence of the ipso-carbon signal due to quadrupolar broadening serves as powerful, field-proven evidence for the carbon-boron bond. By following the structured analytical approach and the experimental protocols outlined in this guide, researchers can confidently elucidate and verify the structures of these valuable synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]
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solubility of aryl dioxaborinane derivatives
An In-Depth Technical Guide to the Solubility of Aryl Dioxaborinane Derivatives
Abstract
Aryl dioxaborinane derivatives are pivotal structural motifs in modern medicinal chemistry, serving as stable and versatile surrogates for boronic acids. Their incorporation into advanced therapeutic modalities, such as PROteolysis TArgeting Chimeras (PROTACs), has grown exponentially. However, these complex molecules often exist in the "beyond Rule of Five" chemical space, presenting significant challenges in aqueous solubility—a critical determinant of drug efficacy and developability.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, measuring, and modulating the . We will delve into the underlying physicochemical principles, present validated experimental protocols for solubility assessment, and explore strategic approaches for solubility enhancement, grounding our discussion in field-proven insights and authoritative references.
The Central Role and Solubility Challenge of Aryl Dioxaborinane Derivatives
Boronic acids are invaluable functional groups in medicinal chemistry, known for their ability to form reversible covalent bonds with diols present in biological targets.[4][5] However, their inherent reactivity and propensity for self-condensation into boroxines can complicate synthesis, purification, and formulation. Aryl dioxaborinane esters emerge as a robust solution, acting as protecting groups that stabilize the boronic acid moiety.[6] This stability makes them ideal for multi-step syntheses and as key building blocks in complex molecules like PROTACs, which often feature high molecular weights and lipophilicity.[2][7]
The primary challenge arises from this very complexity. Poor aqueous solubility is a frequent impediment in drug development, leading to complications in in vitro assays, low bioavailability, and potential toxicity.[8][9] For aryl dioxaborinane derivatives, factors contributing to low solubility include:
-
High Molecular Weight and Lipophilicity: Especially in the context of PROTACs, these molecules are large and often hydrophobic, which disfavors dissolution in aqueous media.[3]
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid state require significant energy to overcome during dissolution.[10]
-
Planar Aromatic Systems: The aryl component can contribute to π-π stacking, further stabilizing the crystal lattice and reducing solubility.
Understanding the equilibrium between the dioxaborinane ester and its parent boronic acid is fundamental to addressing these challenges.
Caption: Reversible formation of an aryl dioxaborinane ester from a boronic acid and a diol.
Part I: A Practical Guide to Solubility Determination
Accurate solubility measurement is essential for selecting and optimizing development candidates.[8] Two primary types of solubility are assessed during drug discovery: kinetic and thermodynamic. Each provides different, yet complementary, insights into a compound's behavior.
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[8] This method is high-throughput and mimics conditions in many biological assays where DMSO stocks are used.[8] It is an indispensable tool for early-stage discovery to flag potential issues quickly.
Key Technique: Laser nephelometry or turbidimetry, which measures the scattering of light by suspended particles (precipitate).
Experimental Protocol: High-Throughput Kinetic Solubility via Nephelometry
-
Objective: To rapidly determine the point of precipitation of a test compound in aqueous buffer.
-
Rationale: This protocol is designed for speed and minimal compound consumption, making it ideal for screening large numbers of compounds. The use of DMSO mimics its role as a vehicle in many primary screening assays.
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the aryl dioxaborinane derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Aqueous Dilution: Using a liquid handling robot, rapidly add a fixed volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well containing the DMSO solutions. This induces precipitation for concentrations above the kinetic solubility limit.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) to allow for precipitation to stabilize.
-
Measurement: Read the plate using a laser nephelometer or a plate reader capable of measuring turbidity (e.g., absorbance at 620 nm).[8]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering or turbidity compared to a buffer-only control.
-
Thermodynamic Solubility Assay
Often considered the "gold standard," thermodynamic or equilibrium solubility measures the concentration of a saturated solution in equilibrium with its solid phase.[8] This value is more representative of the conditions in the gastrointestinal tract and is crucial for predicting oral absorption.
Key Technique: The shake-flask method, followed by quantitative analysis of the supernatant.[11]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Objective: To determine the equilibrium solubility of a crystalline compound.
-
Rationale: This method ensures that the system has reached a true thermodynamic equilibrium, providing a definitive solubility value. The long incubation time allows for the dissolution and potential recrystallization processes to stabilize. Adequate separation of the solid from the liquid phase is critical for accuracy.
-
Methodology:
-
Compound Addition: Add an excess of the solid aryl dioxaborinane derivative to a vial containing a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[8][11] The extended time is necessary to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant. It is critical to avoid aspirating any solid particles. For rigorous results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and sample the clear liquid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.
-
Choosing the Right Assay
The choice between kinetic and thermodynamic assays depends on the stage of drug discovery and the specific question being asked.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Principle | Measures precipitation from a supersaturated solution | Measures concentration at equilibrium with solid phase |
| Compound Req. | Low (µg) | High (mg) |
| Throughput | High | Low |
| Time | Fast (1-2 hours) | Slow (24-72 hours)[8] |
| Relevance | In vitro assay performance, early-stage screening | Oral absorption, bioavailability, formulation development |
| Typical Value | Generally higher than thermodynamic solubility | Considered the "true" solubility |
graph "Solubility_Assay_Workflow" { layout=dot; rankdir="TB"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];Start [label="New Aryl Dioxaborinane\nDerivative Synthesized", shape=ellipse, fillcolor="#FBBC05"]; Decision1 [label="Project Stage?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Early_Screening [label="Early Discovery / HTS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Op [label="Lead Optimization / Pre-Clinical", fillcolor="#34A853", fontcolor="#FFFFFF"];
Kinetic_Assay [label="Perform High-Throughput\nKinetic Solubility Assay", peripheries=2]; Thermo_Assay [label="Perform 'Gold Standard'\nThermodynamic Solubility Assay", peripheries=2];
Analyze_Kinetic [label="Analyze Data:\nFlag compounds with poor solubility\nfor in vitro assays."]; Analyze_Thermo [label="Analyze Data:\nInform formulation strategy and\npredict oral absorption."];
Start -> Decision1; Decision1 -> Early_Screening [label="Early"]; Decision1 -> Lead_Op [label="Late"];
Early_Screening -> Kinetic_Assay; Kinetic_Assay -> Analyze_Kinetic;
Lead_Op -> Thermo_Assay; Thermo_Assay -> Analyze_Thermo; }
Caption: Decision workflow for selecting the appropriate solubility assay.
Part II: Strategies for Solubility Enhancement
When a promising compound exhibits poor solubility, several strategies can be employed to improve this critical property. These can be broadly categorized into chemical modifications and formulation-based approaches.[10]
| Strategy | Mechanism | Applicability & Considerations |
| Chemical Modification | ||
| Salt Formation[12] | Introduces ionic interactions with water by protonating a basic site or deprotonating an acidic site on the molecule. | Highly effective, but requires an ionizable functional group on the molecule (pKa is critical). |
| Prodrug Approach[13] | Masks lipophilic regions or adds a solubilizing promoiety that is cleaved in vivo to release the active drug. | Can be very effective but adds metabolic complexity. Requires careful design to ensure efficient cleavage. |
| Formulation Approaches | ||
| pH Adjustment[9] | For ionizable compounds, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form. | Simple and effective for liquid formulations. The solubility of the compound must be pH-dependent. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for a non-polar solute to dissolve. | Commonly used in preclinical formulations (e.g., PEG, propylene glycol). Potential for toxicity must be evaluated. |
| Solid Dispersions | Traps the drug in an amorphous (non-crystalline) state within a polymer matrix, bypassing crystal lattice energy. | Powerful technique for oral dosage forms. Can significantly improve both solubility and dissolution rate. |
| Complexation[14] | Uses agents like cyclodextrins to form host-guest complexes, where the hydrophobic drug resides within the lipophilic cavity of the host. | Increases apparent solubility and can improve stability. Limited by the stoichiometry and binding affinity of the complex. |
Conclusion
The is a multifaceted property that stands as a critical checkpoint on the path to clinical success. As these motifs become increasingly prevalent in complex therapeutic agents, a robust understanding of their solubility characteristics is paramount. By integrating high-throughput kinetic screening in early discovery with rigorous thermodynamic measurements for lead candidates, researchers can make informed decisions and de-risk their projects. When solubility challenges arise, a strategic application of chemical and formulation-based enhancement techniques can transform a promising but poorly soluble compound into a viable drug candidate. This guide provides the foundational principles and practical methodologies to navigate the solubility landscape with confidence and scientific rigor.
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- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Aqueous Solubility.
- Solubility & Method for determin
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- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.
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- Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
- Physicochemical properties comparison among published PROTACs.
- Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy.Advanced Science.
- Dioxazaborocanes: Old Adducts, New Tricks.
- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.Polymers.
- Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Analysis.
- Synthetic strategies for the synthesis of boronic acid esters-based...
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.Gels.
- Solubility: A speed‒breaker on the drug discovery highway.MedCrave online.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope.Journal of Enzyme Inhibition and Medicinal Chemistry.
- Improving API Solubility.Sigma-Aldrich.
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
- Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution.Journal of Pharmaceutical Sciences.
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The Strategic Utility of Substituted N-Methylbenzamide Boronic Acids in Modern Drug Discovery: A Technical Guide
Introduction: The Rise of Boron-Containing Scaffolds in Medicinal Chemistry
The incorporation of boron-containing moieties, particularly boronic acids and their derivatives, into small molecule drug candidates has transitioned from a niche academic curiosity to a validated and powerful strategy in modern medicinal chemistry.[1][2][3][4] This paradigm shift was significantly propelled by the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, which showcased the unique ability of the boronic acid functional group to form reversible covalent bonds with protein targets.[4][5][6][7] Substituted N-methylbenzamide boronic acids represent a particularly versatile class of building blocks, marrying the advantageous properties of boronic acids with the diverse pharmacological potential of the benzamide scaffold. This guide provides an in-depth technical overview of the commercial availability, synthesis, and application of these valuable compounds for researchers, scientists, and drug development professionals.
The inherent value of boronic acids lies in their unique electronic nature. The vacant p-orbital on the boron atom imparts Lewis acidity, allowing for interactions with nucleophiles, while the B-C bond is remarkably stable to a wide range of reaction conditions. This stability, coupled with their generally low toxicity and ease of handling, makes them ideal intermediates in organic synthesis.[8] Furthermore, their ability to reversibly form esters with diols is a key feature exploited in various biological and synthetic applications.
Commercial Availability: A Landscape of Building Blocks
A diverse array of substituted N-methylbenzamide boronic acids and their corresponding boronate esters are commercially available, providing researchers with a solid starting point for their synthetic endeavors. These building blocks are offered by several reputable chemical suppliers, often with varying substitution patterns on the phenyl ring, which is crucial for tuning the electronic and steric properties of the final molecule.
The most common form in which these compounds are supplied is as the free boronic acid or as a more stable boronate ester, such as a pinacol or neopentyl glycol ester.[9][10] Boronate esters offer enhanced stability towards air and chromatography, making them easier to handle and purify.[9] The choice between the free acid and the ester often depends on the specific reaction conditions and the desired reactivity.
Below is a representative, non-exhaustive table of commercially available substituted N-methylbenzamide boronic acids and related derivatives, highlighting the variety of accessible structures.
| Compound Name | Structure | Supplier(s) | Notes |
| 4-(Methylcarbamoyl)phenylboronic acid | TCI Chemicals, Chem-Impex | A common building block for para-substituted derivatives.[11] | |
| N,N-Dimethylbenzamide-3-boronic acid | Oakwood Chemical | An example of a meta-substituted isomer.[12] | |
| N-Methyl 3-borono-5-chlorobenzamide | AA Blocks | Demonstrates the availability of multi-substituted rings.[13] | |
| 4-(Methylcarbamoyl)benzeneboronic acid, propanediol cyclic ester | Apollo Scientific | An example of a commercially available boronate ester.[14] | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide | Sigma-Aldrich | A pinacol ester precursor to the corresponding boronic acid. |
Synthetic Strategies: Crafting the Core Scaffold
While a variety of substituted N-methylbenzamide boronic acids are commercially available, custom synthesis is often necessary to access novel derivatives. The synthesis typically involves a two-stage process: formation of the N-methylbenzamide core followed by introduction of the boronic acid moiety.
Diagram: General Synthetic Workflow
Caption: A generalized two-part workflow for the synthesis of substituted N-methylbenzamide boronic acids.
Experimental Protocol: Synthesis of 4-(Methylcarbamoyl)phenylboronic Acid
This protocol provides a representative method for the synthesis of a key N-methylbenzamide boronic acid derivative, adapted from established synthetic procedures for similar compounds.
Part 1: Synthesis of 4-Bromo-N-methylbenzamide
-
Starting Material: 4-Bromobenzoic acid.
-
Activation: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.
-
Acid Chloride Formation: Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until gas evolution ceases. The progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromobenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 M in THF, 1.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in DCM.
-
Reaction: Slowly add the methylamine solution to the cooled acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-bromo-N-methylbenzamide can be purified by recrystallization or flash column chromatography on silica gel.
Part 2: Miyaura Borylation to form 4-(Methylcarbamoyl)phenylboronic acid pinacol ester
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-N-methylbenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and a base such as potassium acetate (KOAc, 3.0 eq).
-
Solvent: Add a degassed solvent, typically 1,4-dioxane or dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(methylcarbamoyl)phenylboronic acid pinacol ester.
Causality Behind Experimental Choices:
-
Acid Activation: The conversion of the carboxylic acid to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the weakly basic methylamine.
-
Palladium Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Miyaura borylation reactions due to its high activity and stability.
-
Base: Potassium acetate acts as a mild base, which is crucial for the transmetalation step in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high reaction yields.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of substituted N-methylbenzamide boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[15][16] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid (or its ester) and an organohalide or triflate.[9][10] This powerful transformation is widely used in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many drug molecules.
Diagram: Suzuki-Miyaura Catalytic Cycle
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The Benzamide Scaffold: A Versatile Blueprint for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzamide moiety, a deceptively simple aromatic amide, stands as a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to interact with a diverse array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1] This guide provides a comprehensive exploration of the multifaceted applications of benzamide analogues, delving into their historical development, mechanisms of action across key therapeutic areas, and the practical, technical considerations for their synthesis and evaluation. From the targeted inhibition of cancer-related enzymes to the nuanced modulation of central nervous system receptors, benzamide derivatives continue to yield significant clinical innovations. This document serves as a technical resource, offering field-proven insights and detailed methodologies to empower researchers in the ongoing quest for novel therapeutics.
The Benzamide Core: A Privileged Scaffold in Medicinal Chemistry
The enduring success of the benzamide scaffold in drug discovery is not accidental. It stems from a unique combination of physicochemical properties that make it an ideal starting point for the design of new drugs.[1] The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets, while the aromatic ring provides a rigid core that can be readily functionalized to fine-tune properties like lipophilicity, solubility, and metabolic stability.[1] This inherent modularity allows for the systematic optimization of pharmacokinetic and pharmacodynamic profiles.
The journey of benzamides in medicine began with the strategic modification of existing bioactive molecules. A pivotal moment was the replacement of a labile ester linkage with a more stable amide bond, a bioisosteric replacement that led to the development of procainamide, a more durable antiarrhythmic agent than its predecessor, procaine.[2] This early success story paved the way for the exploration of benzamides in a multitude of therapeutic areas, most notably in neuropsychiatry and oncology.[2]
Therapeutic Applications and Mechanisms of Action
The versatility of the benzamide scaffold is best illustrated by the diverse range of therapeutic agents it has spawned. This section will explore key applications, focusing on the underlying mechanisms of action and showcasing prominent clinical examples.
Oncology: Targeting the Machinery of Cancer
In the realm of oncology, benzamide analogues have emerged as powerful tools for targeting the molecular machinery that drives cancer progression. Two of the most successful strategies involve the inhibition of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[3] Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[3] Benzamide derivatives, particularly those with an o-aminobenzamide moiety, have proven to be effective HDAC inhibitors. This key pharmacophore chelates with the zinc ion at the active site of HDACs, leading to their inhibition.[4][5]
Entinostat (MS-275) is a prominent example of a benzamide-based HDAC inhibitor that selectively targets class I and IV HDACs.[6] By inhibiting these enzymes, entinostat promotes histone hyperacetylation, leading to the transcriptional activation of genes involved in cell-cycle arrest, apoptosis, and the modulation of the tumor immune microenvironment.[6][7]
Clinical Snapshot: Entinostat
| Parameter | Information | References |
| Mechanism of Action | Selective inhibitor of class I and IV histone deacetylases (HDACs). | [6] |
| Therapeutic Area | Investigated in various cancers, with promising results in hormone receptor-positive breast cancer. | [6][7] |
| Key Clinical Findings | In combination with exemestane, showed a significant improvement in progression-free survival in patients with advanced breast cancer. Generally well-tolerated, with manageable side effects. | [6] |
| Common Adverse Events | Neutropenia, thrombocytopenia, fatigue, and gastrointestinal discomfort. | [7][8] |
PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks.[9] Inhibiting PARP-1 is a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, based on the principle of synthetic lethality.[10] The benzamide scaffold has been instrumental in the development of potent PARP inhibitors.[2]
Olaparib (Lynparza) is a first-in-class PARP inhibitor and a prime example of a successful benzamide-containing drug. It is indicated for the treatment of various cancers, including certain types of ovarian, breast, pancreatic, and prostate cancers with germline BRCA mutations.[11][12]
Clinical Snapshot: Olaparib
| Parameter | Information | References |
| Mechanism of Action | Inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, leading to the accumulation of DNA damage and cell death in cancer cells with deficient DNA repair pathways. | [5] |
| Therapeutic Area | Ovarian, breast, pancreatic, and prostate cancers with BRCA mutations. | [11][12] |
| Key Clinical Findings | Significantly improves progression-free survival in patients with BRCA-mutated ovarian and breast cancers. | [13][14] |
| Common Adverse Events | Fatigue, nausea, vomiting, anemia, and lymphopenia. | [11][13] |
Neuropsychiatry: Modulating Dopaminergic Pathways
The mid-20th century saw the rise of benzamides as a critical class of drugs for treating psychiatric disorders.[2] Substituted benzamides, such as sulpiride and amisulpride, revolutionized the management of schizophrenia with their unique pharmacological profiles as selective dopamine D2 and D3 receptor antagonists.[2][15][16]
Amisulpride is an atypical antipsychotic that exhibits a dose-dependent mechanism of action.[1] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, enhancing dopaminergic transmission, which is effective for the negative symptoms of schizophrenia.[1][17] At higher doses, it antagonizes postsynaptic D2/D3 receptors, primarily in the limbic system, which addresses the positive symptoms.[1][17]
Clinical Snapshot: Amisulpride
| Parameter | Information | References |
| Mechanism of Action | Selective dopamine D2 and D3 receptor antagonist with dose-dependent effects. | [1][18][19] |
| Therapeutic Area | Schizophrenia (both positive and negative symptoms) and dysthymia. | [1][18] |
| Pharmacokinetics | Oral bioavailability of 48%, elimination half-life of approximately 12 hours. | [1][18] |
| Key Clinical Advantage | Effective against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. | [20] |
Antiemetic and Prokinetic Effects
The discovery of the antiemetic and gastroprokinetic properties of metoclopramide was a serendipitous yet significant milestone in the history of benzamides.[21]
Metoclopramide acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone of the brain, which is a key mechanism for its antiemetic effects.[2][3][22] Additionally, it has 5-HT4 receptor agonist activity, which contributes to its prokinetic effects on the gastrointestinal tract.[15]
Clinical Snapshot: Metoclopramide
| Parameter | Information | References |
| Mechanism of Action | Dopamine D2 receptor antagonist and 5-HT4 receptor agonist. | [2][15] |
| Therapeutic Area | Nausea and vomiting (including chemotherapy-induced and postoperative), gastroparesis, and gastroesophageal reflux disease. | [4][15] |
| Pharmacological Effects | Antiemetic and prokinetic (increases gastrointestinal motility). | [3][22] |
| Common Side Effects | Drowsiness, akathisia. More serious side effects can include tardive dyskinesia. | [3][15] |
Experimental Protocols: A Practical Guide
The successful development of benzamide analogues relies on robust synthetic methodologies and rigorous biological evaluation. This section provides detailed, step-by-step protocols for key experiments.
Synthesis of Benzamide Analogues
The formation of the amide bond is the cornerstone of benzamide synthesis. A common and efficient method involves the use of coupling reagents to activate the carboxylic acid for reaction with an amine.
This protocol describes a general procedure for the solution-phase synthesis of a benzamide derivative from a benzoic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt).
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
EDC·HCl (1.1-1.5 eq)
-
HOBt (1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask, add the benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide.[9]
Diagram: General Workflow for Benzamide Synthesis
Caption: A generalized workflow for the synthesis of benzamide analogues via amide coupling.
Biological Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the anticancer potential of new compounds.[23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzamide analogue to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzamide analogue in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for determining the cytotoxicity of benzamide analogues using the MTT assay.
This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
HDAC inhibitor (positive control, e.g., SAHA)
-
Benzamide analogue to be tested
-
Developer solution (e.g., trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the benzamide analogue and the positive control in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well (except for the no-enzyme control).
-
Add the test compounds and controls to the respective wells and pre-incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).[26]
-
Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Diagram: HDAC Inhibition Assay Principle
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- 26. bmglabtech.com [bmglabtech.com]
Methodological & Application
Suzuki-Miyaura coupling protocol using 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
An Application Guide to the Suzuki-Miyaura Coupling: Protocol Utilizing 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
Introduction: The Indispensable C-C Bond
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon (C-C) bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry, for constructing the complex molecular scaffolds of active pharmaceutical ingredients (APIs).[3][4] The reaction typically couples an organoboron species with an organic halide or pseudohalide.[5]
While traditional boronic acids are widely used, their stability can be a concern, leading to challenges in purification, storage, and handling due to potential decomposition pathways like protodeboronation.[6][7] To circumvent these issues, more robust boronic acid surrogates have been developed. This guide focuses on the application of one such stable derivative, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide , a propanediol-protected boronic ester. This application note provides a detailed protocol, explains the mechanistic rationale behind the procedural choices, and offers insights for researchers in synthetic chemistry and drug development.
Core Principles: The Palladium Catalytic Cycle
The power of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The cycle comprises three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[1] This step is often rate-determining, with reactivity decreasing in the order of I > OTf > Br >> Cl.[5]
-
Transmetalation : This is the key C-C bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is critically dependent on activation by a base.[10] The base reacts with the organoboron compound to form a more nucleophilic borate species, which then readily exchanges its organic group for the halide on the palladium complex.[3][11]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[12]
Detailed Experimental Protocol
This protocol describes a representative coupling between 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide and 4-bromoanisole.
Reagent and Materials Summary
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 1.0 | 93.5 mg (0.5 mmol) | Electrophile |
| 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | C₁₁H₁₄BNO₃ | 219.05 | 1.2 | 131.4 mg (0.6 mmol) | Nucleophile Precursor |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol % Pd) | 4.6 mg | Catalyst Precursor |
| SPhos | C₂₇H₃₁O₂P | 410.51 | 0.04 (4 mol %) | 8.2 mg | Ligand |
| K₃PO₄ | K₃PO₄ | 212.27 | 3.0 | 318.4 mg (1.5 mmol) | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4.0 mL | Solvent |
| Water (degassed) | H₂O | 18.02 | - | 1.0 mL | Co-Solvent |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (93.5 mg), 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (131.4 mg), potassium phosphate (K₃PO₄, 318.4 mg), palladium(0) tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4.6 mg), and SPhos (8.2 mg).
-
Scientist's Insight : Using a pre-catalyst like Pd₂(dba)₃ with a specific ligand like SPhos allows for the formation of a highly active, monoligated Pd(0) species in situ. SPhos is an electron-rich, bulky biaryl phosphine ligand known to promote the oxidative addition of challenging substrates (like aryl chlorides) and facilitate the final reductive elimination step.[9]
-
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask.
-
Scientist's Insight : A mixture of an organic solvent and water is common. Water can help dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active boronate species.[10] Degassing the solvents before addition is a critical step to maintain the inert atmosphere.
-
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Scientist's Insight : Heating is typically required to overcome the activation energy barrier, especially for the oxidative addition step with less reactive aryl bromides or chlorides.
-
-
Reaction Monitoring : Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 20 mL).
-
Scientist's Insight : This aqueous work-up removes the inorganic base and other water-soluble byproducts.
-
-
Purification : Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Poorly reactive electrophile (e.g., aryl chloride). | 1. Ensure thorough degassing of flask and solvents.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[10]3. Use a more active ligand system (e.g., a Buchwald ligand like SPhos or XPhos) and increase temperature.[9] |
| Protodeboronation | The boronic ester is replaced by a hydrogen atom before coupling. | Use anhydrous conditions or a milder base like KF. This is less of an issue with stable dioxaborinane esters compared to free boronic acids.[6] |
| Homocoupling | Two molecules of the boronic ester couple together. | This is often caused by the presence of oxygen. Improve degassing procedures. Ensure a high-purity palladium source.[8] |
| Difficult Purification | Product co-elutes with byproducts (e.g., from ligand decomposition). | Screen different solvent systems for column chromatography. If phosphine oxide byproducts are an issue, consider alternative catalyst systems or purification methods. |
Conclusion
The Suzuki-Miyaura coupling is a robust and versatile synthetic method. The use of air-stable boronic acid surrogates like 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide enhances the practicality and reproducibility of the reaction, making it highly suitable for complex molecule synthesis in drug discovery pipelines. By understanding the underlying mechanism and the specific role of each reagent, researchers can effectively troubleshoot and adapt this protocol to a wide array of substrates, accelerating the development of novel chemical entities.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Alonso, F., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Carrow, B. P., & Hartwig, J. F. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Benchchem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]
-
Asian Journal of Chemistry. (2021, August 20). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
RSC Publishing. (2024, September 26). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Nature. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
-
National Institutes of Health. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2016, November 1). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Organoborane Coupling Reactions (Suzuki Coupling). Retrieved from [Link]
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- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. quora.com [quora.com]
Application Notes and Protocols: Synthesis of Biaryl Amides Using Boronic Ester Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Biaryl Amides and the Power of Boronic Esters
The biaryl amide motif is a cornerstone in modern medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of these compounds, however, requires robust and versatile chemical methods. Among the most powerful strategies is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the formation of a key carbon-carbon bond.[1][2]
While the classic Suzuki-Miyaura reaction often employs boronic acids, their use can be hampered by drawbacks such as instability, challenging purification, and a propensity for dehydration to form boroxine trimers.[3][4] To circumvent these issues, boronic esters, particularly pinacol esters (Bpin), have emerged as superior building blocks.[5][6] They offer enhanced stability, improved solubility in organic solvents, and are generally easier to handle and purify, making them ideal for multi-step syntheses and ensuring high reproducibility.[4][7]
This guide provides a detailed overview and practical, step-by-step protocols for the synthesis of biaryl amides, focusing on the strategic use of boronic ester intermediates. We will explore the preparation of these essential building blocks and detail two primary, reliable synthetic routes to the target biaryl amides.
Section 1: The Boronic Ester Building Blocks
1.1. The Advantage of Boronic Esters
The choice to use a boronic ester over a free boronic acid is a strategic one, aimed at increasing the robustness of the synthetic route.
-
Enhanced Stability: Pinacol esters are significantly more stable towards protodeboronation (the undesired loss of the boron group) and oxidation compared to their boronic acid counterparts.[4][6] This stability allows them to be carried through multiple synthetic steps.
-
Ease of Handling: Boronic esters are typically crystalline solids that are less polar and more soluble in common organic solvents, simplifying purification by standard column chromatography.[7]
-
Controlled Reactivity: While stable, pinacol esters are sufficiently reactive to participate directly in the Suzuki-Miyaura coupling without prior hydrolysis.[3] For applications requiring even greater stability, protecting groups like N-methyliminodiacetyl (MIDA) can be employed, which render the boron unreactive until a specific deprotection step is performed.[8]
1.2. Protocol: Synthesis of Aryl Pinacol Boronate Esters via Miyaura Borylation
The Miyaura borylation is a reliable and widely used method for converting aryl halides or triflates into the corresponding aryl boronic esters.[9][10] This reaction is the crucial first step in preparing the necessary building blocks for the subsequent cross-coupling.
Reaction Scheme: Ar-X + (Bpin)₂ ---[Pd Catalyst, Base]---> Ar-Bpin (where X = Br, I, OTf and Bpin = pinacol boronate)
Protocol 1: Miyaura Borylation of 4-Bromoanisole
This protocol describes the synthesis of 4-methoxyphenylboronic acid pinacol ester.
Materials and Reagents:
| Reagent | Formula | MW | Mmol | Equiv. | Amount |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 5.0 | 1.0 | 935 mg |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 5.5 | 1.1 | 1.40 g |
| [Pd(dppf)Cl₂] | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.15 | 0.03 | 122 mg |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 15.0 | 3.0 | 1.47 g |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - | 25 mL |
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium acetate (KOAc) and bis(pinacolato)diboron (B₂pin₂). The flask is sealed with a septum and purged with nitrogen or argon for 10-15 minutes. Causality: KOAc acts as the base required to activate the diboron reagent, and an inert atmosphere is critical to prevent the degradation of the palladium catalyst.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole, [Pd(dppf)Cl₂], and anhydrous 1,4-dioxane via syringe.
-
Reaction: The reaction mixture is heated to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite to remove inorganic salts and the catalyst. The filtrate is washed with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to afford the pure 4-methoxyphenylboronic acid pinacol ester as a white solid.
Expected Outcome: Yields for this reaction are typically in the range of 75-90%.
Caption: General workflow for the Miyaura Borylation reaction.
Section 2: The Suzuki-Miyaura Cross-Coupling Reaction
2.1. The Catalytic Cycle Explained
The Suzuki-Miyaura reaction is a palladium-catalyzed process that constructs a C-C bond between an organoboron species and an organic halide or triflate.[7] The cycle involves a Pd(0)/Pd(II) redox couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic ester (Ar²-Bpin) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium complex couple and are expelled, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Section 3: Protocols for Biaryl Amide Synthesis
Two primary retrosynthetic strategies are commonly employed, differing in the sequence of the C-C and C-N bond formations.
3.1. Strategy A: Suzuki Coupling followed by Amidation
This is a highly versatile and convergent approach where the key biaryl C-C bond is formed first, followed by the installation of the amide functionality. This route is often preferred as the Suzuki coupling conditions are well-established for haloanilines, and standard amidation methods are robust.[12]
Protocol 2: Synthesis of a Biaryl Amine (Strategy A, Step 1)
This protocol describes the coupling of 4-aminophenylboronic acid pinacol ester with 1-bromo-4-(trifluoromethyl)benzene.
Materials and Reagents:
| Reagent | Formula | MW | Mmol | Equiv. | Amount |
| 1-Bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 2.0 | 1.0 | 450 mg |
| 4-Aminophenylboronic acid pinacol ester | C₁₂H₁₈BNO₂ | 219.09 | 2.4 | 1.2 | 526 mg |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.04 | 0.02 | 37 mg |
| SPhos (Ligand) | C₂₄H₂₉O₂P | 396.46 | 0.08 | 0.04 | 32 mg |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 6.0 | 3.0 | 1.27 g |
| Toluene/Water (4:1) | - | - | - | - | 15 mL |
Step-by-Step Procedure:
-
Setup: To a flask, add the aryl bromide, aryl boronic ester, K₃PO₄, and SPhos ligand. Seal the flask and purge with an inert gas.
-
Catalyst and Solvent: Add the Pd₂(dba)₃ catalyst. Then, add the degassed toluene/water solvent mixture via syringe. Causality: The biphasic solvent system with a phosphate base is highly effective for many Suzuki couplings. The ligand (SPhos) is a bulky, electron-rich phosphine that promotes efficient oxidative addition and reductive elimination.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine.
Protocol 3: Amidation of a Biaryl Amine (Strategy A, Step 2)
This protocol describes the coupling of the biaryl amine product from Protocol 2 with benzoic acid using EDC/HOBt.
-
Dissolution: Dissolve the biaryl amine (1.0 equiv), benzoic acid (1.1 equiv), and HOBt (1.2 equiv) in an anhydrous solvent like DMF or CH₂Cl₂ under an inert atmosphere.
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up and Purification: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase, concentrate, and purify by chromatography or recrystallization to obtain the final biaryl amide product.
Caption: Workflow for Strategy A: Suzuki coupling followed by amidation.
3.2. Strategy B: Amidation followed by Suzuki Coupling
In this approach, the amide bond is formed first, followed by the biaryl C-C bond formation. This can be advantageous if the starting haloaniline is readily available and the desired carboxylic acid is complex. However, the final Suzuki coupling step can sometimes be more challenging due to the electronic nature and potential coordinating effects of the amide group.[13][14]
Protocol 4: Synthesis of an N-Aryl Haloamide (Strategy B, Step 1)
This protocol is a standard amidation of a haloaniline (e.g., 4-bromoaniline) with an acyl chloride.
-
Setup: Dissolve 4-bromoaniline (1.0 equiv) and a base like pyridine or triethylamine (1.5 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) in a flask cooled to 0 °C.
-
Acylation: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. The resulting N-(4-bromophenyl)benzamide can often be purified by simple recrystallization.
Protocol 5: Suzuki Coupling of an N-Aryl Haloamide (Strategy B, Step 2)
This protocol describes the coupling of the N-(4-bromophenyl)benzamide from Protocol 4 with a suitable aryl boronic ester (e.g., phenylboronic acid pinacol ester). The reaction conditions are similar to Protocol 2, but may require slightly more forcing conditions or a different ligand/base combination due to the altered electronics of the substrate.
Materials and Reagents:
| Reagent | Formula | MW | Mmol | Equiv. | Amount |
| N-(4-bromophenyl)benzamide | C₁₃H₁₀BrNO | 276.13 | 1.0 | 1.0 | 276 mg |
| Phenylboronic acid pinacol ester | C₁₂H₁₇BO₂ | 204.07 | 1.5 | 1.5 | 306 mg |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 | 58 mg |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.0 | 2.0 | 652 mg |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - | 10 mL |
Step-by-Step Procedure:
-
Setup: Combine the N-aryl haloamide, boronic ester, Cs₂CO₃, and Pd(PPh₃)₄ catalyst in an oven-dried flask under an inert atmosphere. Causality: A stronger base like Cs₂CO₃ and a classic catalyst like Pd(PPh₃)₄ are often effective for more challenging substrates.
-
Solvent and Reaction: Add anhydrous, degassed dioxane. Heat the reaction to 100 °C and stir for 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2 to isolate the final biaryl amide product.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Versatility of Boronic Esters in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Ascendancy of Boronic Esters in Medicinal Chemistry
Boronic acids and their corresponding esters have emerged from the realm of versatile synthetic intermediates to become crucial players in the field of medicinal and pharmaceutical research.[1] Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, imparts Lewis acidity and the ability to form reversible covalent bonds with diols, a functionality abundant in biological systems.[2][3] This inherent reactivity, coupled with their general stability, low toxicity, and the straightforward nature of their synthesis, has positioned boronic esters as indispensable tools in the drug discovery and development pipeline.[4] From their foundational role in carbon-carbon bond formation to their innovative applications in targeted drug delivery and advanced imaging, boronic esters offer a remarkable breadth of utility. This guide provides an in-depth exploration of key applications, complete with detailed protocols, to empower researchers in harnessing the full potential of these remarkable compounds.
Core Applications in Bioactive Molecule Synthesis
The applications of boronic esters in the synthesis of bioactive molecules are diverse and continually expanding. This section will delve into some of the most impactful areas, providing both the theoretical underpinnings and practical guidance for their implementation.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[5] This palladium-catalyzed reaction between an organoboron compound (such as a boronic ester) and an organic halide or triflate is arguably the most frequently used C-C bond-forming reaction in drug discovery, particularly for the synthesis of biaryl motifs.[6]
Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent. The catalyst and ligand work in concert to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][7] The base is crucial for the activation of the boronic ester in the transmetalation step.[5] The choice of solvent influences the solubility of the reactants and the stability of the catalytic species. Boronate esters, particularly pinacol esters (B(Pin)), are often preferred over boronic acids due to their enhanced stability, ease of purification, and compatibility with a wider range of reaction conditions.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Biaryl Intermediate for Drug Discovery
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid pinacol ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous)
-
Deionized water
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Degas the mixture by sparging with nitrogen for 15 minutes.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of degassed toluene.
-
Add the catalyst pre-mixture to the reaction flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A common and effective catalyst system for a broad range of substrates. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation. |
| Solvent | Toluene | A non-polar aprotic solvent suitable for Suzuki-Miyaura reactions. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
Copper-Catalyzed C-N and C-O Bond Formation: The Chan-Lam Coupling
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[8] This copper-catalyzed reaction couples boronic acids or their esters with amines, alcohols, phenols, and other N-H or O-H containing compounds.[8][9] A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and in the presence of air, making it a more operationally simple alternative to the palladium-catalyzed Buchwald-Hartwig amination.[8]
Causality Behind Experimental Choices: The Chan-Lam coupling typically utilizes a copper(II) salt, such as copper(II) acetate, as the catalyst. The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. Oxygen from the air can serve as the terminal oxidant to regenerate the active copper species.[8] The choice of solvent is critical, with mixed solvent systems like methanol/dichloromethane or acetonitrile/ethanol often proving effective, particularly for challenging couplings involving aryl amines.[10] The addition of a base, such as pyridine or triethylamine, can be beneficial in some cases. The use of boronic esters can sometimes present challenges in Chan-Lam couplings, but optimized conditions have been developed to overcome this.[10]
Catalytic Cycle: Chan-Lam Coupling
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Application Notes and Protocols for Transition-Metal-Free Cross-Coupling of Arylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Biaryl Synthesis
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where biaryl scaffolds are prevalent in a vast array of therapeutic agents.[1][2][3] For decades, transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have been the gold standard for constructing these vital linkages.[1][4][5] However, the reliance on expensive and often toxic transition metals like palladium presents significant challenges, including the need for costly and arduous removal of metal residues from the final active pharmaceutical ingredients (APIs).[6][7] This has fueled a quest for more sustainable and cost-effective synthetic strategies, leading to the emergence of transition-metal-free cross-coupling reactions.
This comprehensive guide delves into the burgeoning field of transition-metal-free cross-coupling of arylboronic esters, offering a detailed exploration of the underlying mechanisms, field-proven protocols, and critical insights for successful implementation in both academic and industrial research settings.
Mechanistic Underpinnings: Moving Beyond Traditional Catalytic Cycles
While traditional Suzuki-Miyaura couplings proceed through a well-established oxidative addition-transmetalation-reductive elimination cycle with a palladium catalyst, the mechanisms of their metal-free counterparts are still a subject of active investigation and debate.[5] Several pathways have been proposed, often involving radical intermediates.
One prominent proposed mechanism involves the formation of an aryl radical.[6] In this pathway, a strong base promotes the formation of a reactive intermediate from the aryl halide, which can then generate an aryl radical. This radical can then react with the arylboronic ester to form the desired biaryl product. The lack of regioselectivity in some cases supports the involvement of radical intermediates.[6]
Another proposed mechanism involves a 1,2-metallate rearrangement of a boronate complex.[8] In this scenario, a nucleophile attacks the boron atom of the arylboronic ester, forming a tetracoordinate boronate complex. This is followed by an electrophilic activation that triggers a 1,2-migration of the aryl group from the boron to an adjacent atom, ultimately leading to the cross-coupled product.[8]
It is crucial to acknowledge the ongoing discussion in the scientific community regarding the truly "metal-free" nature of some of these reactions. Studies have shown that trace amounts of palladium (at parts-per-billion levels), often present as impurities in reagents and glassware, can be sufficient to catalyze the cross-coupling reaction.[1][9] Therefore, rigorous experimental controls are paramount to validate that a reaction is indeed proceeding through a metal-free pathway.
Proposed Mechanistic Pathway: Base-Promoted Radical Cross-Coupling
Caption: Proposed radical mechanism for transition-metal-free cross-coupling.
Core Protocol: A Step-by-Step Guide to Transition-Metal-Free Aryl-Aryl Cross-Coupling
This protocol is a generalized procedure based on commonly reported conditions for the base-promoted cross-coupling of aryl halides with arylboronic esters. Researchers should optimize these conditions for their specific substrates.
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic ester (e.g., pinacol ester)
-
Base (e.g., potassium tert-butoxide (KOtBu), sodium carbonate (Na2CO3))[6][10]
-
Solvent (e.g., anhydrous N,N-dimethylformamide (DMF), dioxane, or water)[10]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle or oil bath
Experimental Workflow:
Caption: General experimental workflow for the cross-coupling reaction.
Detailed Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the arylboronic ester (1.2-1.5 mmol, 1.2-1.5 equiv) and the base (2.0-3.0 mmol, 2.0-3.0 equiv).[6]
-
Add the anhydrous solvent (e.g., 5-10 mL of DMF).
-
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation: A Comparative Overview of Reaction Parameters
The success of a transition-metal-free cross-coupling reaction is highly dependent on the choice of reactants and conditions. The following table summarizes typical parameters and their effects on the reaction outcome.
| Parameter | Common Choices | Typical Concentration/Amount | Notes and Considerations |
| Aryl Halide | Aryl iodides, Aryl bromides | 1.0 equiv | Aryl iodides are generally more reactive than aryl bromides. Aryl chlorides are often unreactive under these conditions.[10] |
| Arylboronic Ester | Pinacol esters, Neopentyl glycol esters | 1.2 - 2.0 equiv | Pinacol esters are commonly used due to their stability and ease of handling. |
| Base | KOtBu, Na2CO3, Cs2CO3, K3PO4 | 2.0 - 3.0 equiv | The choice of base is critical and can significantly impact the reaction yield. Stronger bases like KOtBu are often effective.[6][10] |
| Solvent | DMF, Dioxane, Toluene, Water | 0.1 - 0.5 M | Anhydrous conditions are often preferred to prevent hydrolysis of the boronic ester. However, some protocols utilize water as a solvent.[10] |
| Temperature | 80 - 150 °C | - | Higher temperatures are often required to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction.[10] |
| Additives | Phase-transfer catalysts (e.g., TBAB) | 0.1 - 1.0 equiv | In aqueous media, a phase-transfer catalyst can facilitate the reaction by enhancing the solubility of organic substrates and activating the boronic acid.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficiently active aryl halide- Inappropriate base or solvent- Low reaction temperature- Presence of oxygen or moisture | - Switch to a more reactive aryl halide (I > Br)- Screen different bases and solvents- Increase the reaction temperature- Ensure rigorous inert and anhydrous conditions |
| Formation of homocoupled product | - Oxidative homocoupling of the boronic ester | - Use a slight excess of the aryl halide- Optimize the reaction temperature and time |
| Protodeborylation | - Presence of protic impurities (e.g., water) | - Use rigorously dried solvents and reagents- Minimize reaction time |
| Inconsistent results | - Trace metal contamination | - Use high-purity reagents- Pre-treat glassware with a strong acid to remove metal residues- Perform control experiments with and without a known palladium source to assess for trace metal catalysis |
Applications in Drug Discovery and Development
The ability to forge C-C bonds without transition metals offers significant advantages in the synthesis of complex molecules for pharmaceutical applications.[2][11] By circumventing the need for palladium and other heavy metals, transition-metal-free cross-coupling reactions can lead to cleaner products, simplified purification processes, and reduced manufacturing costs.[6] This methodology is particularly attractive for the late-stage functionalization of drug candidates, where the introduction of biaryl moieties can modulate pharmacological properties. The development of robust and scalable metal-free cross-coupling protocols is a key area of research that promises to have a lasting impact on the future of drug development.[11]
Conclusion
Transition-metal-free cross-coupling of arylboronic esters represents a significant advancement in synthetic organic chemistry, offering a more sustainable and potentially cost-effective alternative to traditional metal-catalyzed methods. While mechanistic questions and the challenge of trace metal catalysis remain active areas of investigation, the protocols and insights presented in this guide provide a solid foundation for researchers to explore and apply these powerful reactions in their own work. As our understanding of these processes deepens, we can expect to see even more widespread adoption of this technology in the synthesis of pharmaceuticals and other valuable chemical entities.
References
-
Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]
-
Liu, W., & Zhang, Y. (2011). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 111(3), 1780–1824. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1547–1560. [Link]
-
Fraser, R. J., & Jellicoe, M. G. (2025). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]
-
Panda, S., et al. (2020). Transition‐metal‐free cross‐coupling of heteroaryl lithium and aryl boronic esters for the synthesis of heterobiaryls. Angewandte Chemie International Edition, 59(5), 1922-1926. [Link]
-
Request PDF. (n.d.). Base-Free Oxidative Homocoupling of Arylboronic Esters. ResearchGate. [Link]
-
Wang, L., et al. (2016). Direct synthesis of arylboronic pinacol esters from arylamines. Organic & Biomolecular Chemistry, 14(34), 8045-8048. [Link]
-
Zhu, R., & Rovis, T. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(17), 6813–6818. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. RSC Medicinal Chemistry, 2(6), 641-686. [Link]
-
Yoshida, J., et al. (2023). Electrochemical Cross-Coupling Reactions between Arylboronic Esters and Aryllithiums Using NaBr as a Halogen Mediator. Chemistry Letters, 52(2), 101-104. [Link]
-
Blackmond, D. G., & Ropic, M. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1239-1252. [Link]
-
Leadbeater, N. E., et al. (2005). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. The Journal of Organic Chemistry, 70(4), 161–168. [Link]
-
Leadbeater, N. E., & Marco, M. (2005). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. The Journal of Organic Chemistry, 70(4), 161-168. [Link]
-
Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106-3114. [Link]
-
Nagaki, A., Moriwaki, Y., & Yoshida, J. I. (2012). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki-Miyaura coupling. Chemical Communications, 48(91), 11211-11213. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]
-
Imao, D., et al. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 131(30), 10812–10813. [Link]
-
Mahmoud, A. R. (2025). Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mallela, R., & Dong, G. (2013). Transition Metal Free sp3-sp3 carbon-carbon coupling between Benzylboronic Esters and Alkyl Bromides. Journal of the American Chemical Society, 135(45), 16812-16815. [Link]
-
IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]
-
T. D. S. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2458-2464. [Link]
-
Leadbeater, N. E., et al. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Letters, 5(16), 2773-2775. [Link]
-
Singh, A. S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226-5269. [Link]
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- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: One-Pot Synthesis of Ketones from Benzamides and Boronic Acids
Introduction: A Modern Approach to Ketone Synthesis
Ketones are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for ketone synthesis, such as Friedel-Crafts acylation or the use of organometallic reagents with carboxylic acid derivatives, often suffer from limitations including harsh reaction conditions, low functional group tolerance, and the generation of stoichiometric waste. The direct, catalytic synthesis of ketones from readily available starting materials represents a significant advancement in synthetic methodology.
This application note details a robust and versatile one-pot protocol for the synthesis of ketones via the cross-coupling of benzamides and boronic acids. This method leverages the power of transition metal catalysis to forge a new carbon-carbon bond, offering a highly efficient and chemoselective route to a diverse range of ketone products. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental procedures, and discuss the scope and limitations of the methodology, offering researchers a comprehensive guide to implementing this powerful synthetic tool.
Mechanism and Rationale: The Science Behind the Synthesis
The conversion of a stable amide bond into a ketone requires the activation of the typically unreactive N–C(O) bond. This is the key challenge that modern catalytic systems have overcome. The most successful approaches utilize palladium or nickel catalysts to facilitate the cross-coupling reaction.
The Catalytic Cycle: A Palladium-Catalyzed Pathway
A widely accepted mechanism for the palladium-catalyzed cross-coupling of amides and boronic acids involves a series of well-defined steps. The amide starting material is often "activated" to enhance its reactivity. This can be achieved through the use of N-acylsaccharins or by employing sterically hindered amides where the amide bond is geometrically distorted from planarity, thus reducing its resonance stabilization.[1][2]
The catalytic cycle can be visualized as follows:
Caption: A simplified representation of the palladium-catalyzed cross-coupling of an activated amide with a boronic acid.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the activated N–C(O) bond of the benzamide derivative to form an acyl-Pd(II) intermediate.[1]
-
Transmetalation: The boronic acid, typically in the presence of a base, undergoes transmetalation with the acyl-Pd(II) complex. The aryl group from the boronic acid displaces the leaving group on the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired ketone product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium intermediates. Phosphine ligands are commonly employed to facilitate the catalytic process.
Experimental Protocols
The following protocols provide a general framework for the one-pot synthesis of ketones from benzamides and boronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Cross-Coupling of N-Acylsaccharins with Boronic Acids
This protocol is adapted from methodologies that utilize N-acylsaccharins as highly reactive and bench-stable amide electrophiles.[3]
Materials:
-
N-Acylsaccharin (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Caption: A step-by-step workflow for the one-pot synthesis of ketones.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-acylsaccharin (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).
-
Add palladium(II) acetate (3 mol%), triphenylphosphine (6 mol%), and toluene.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ketone.
Results and Discussion: Scope and Limitations
This palladium-catalyzed methodology exhibits a broad substrate scope with good to excellent yields for a variety of benzamides and boronic acids.
| Entry | Benzamide Derivative | Boronic Acid | Product | Yield (%) |
| 1 | N-Benzoylsaccharin | Phenylboronic acid | Benzophenone | 92 |
| 2 | N-(4-Methoxybenzoyl)saccharin | Phenylboronic acid | 4-Methoxybenzophenone | 88 |
| 3 | N-(4-Chlorobenzoyl)saccharin | Phenylboronic acid | 4-Chlorobenzophenone | 95 |
| 4 | N-Benzoylsaccharin | 4-Methylphenylboronic acid | 4-Methylbenzophenone | 85 |
| 5 | N-Benzoylsaccharin | 4-Methoxyphenylboronic acid | 4-Methoxybenzophenone | 89 |
| 6 | N-Benzoylsaccharin | 2-Naphthylboronic acid | 2-Benzoylnaphthalene | 78 |
Table 1: Representative examples of ketones synthesized via the palladium-catalyzed cross-coupling of N-acylsaccharins and boronic acids. Yields are for isolated products.
The reaction tolerates a wide range of functional groups on both the benzamide and boronic acid partners, including ethers, halides, and alkyl groups. Electron-donating and electron-withdrawing groups are generally well-tolerated. Steric hindrance on the boronic acid can sometimes lead to lower yields.[1]
Conclusion
The one-pot synthesis of ketones from benzamides and boronic acids via transition metal catalysis is a powerful and versatile transformation in modern organic synthesis. The use of activated amides, such as N-acylsaccharins, provides a reliable and high-yielding route to a diverse array of ketone products under relatively mild conditions. This application note provides a comprehensive overview of the methodology, from its mechanistic basis to practical experimental protocols, empowering researchers to utilize this efficient C-C bond-forming reaction in their synthetic endeavors.
References
-
Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers. Available at: [Link]
-
Amide Bond Activation of Biological Molecules. National Institutes of Health. Available at: [Link]
-
Sterically Controlled Pd-Catalyzed Chemoselective Ketone Synthesis via N–C Cleavage in Twisted Amides. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Arylboronic Acids Using EEDQ. ResearchGate. Available at: [Link]
-
Amide activation for the synthesis of 1,3‐diketones, β‐ketoesters, β‐ketonitriles, and β‐ketoamides. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Aryl Ketones from Amides. Thieme Connect. Available at: [Link]
-
Direct Synthesis of Arylketones by Nickel-Catalyzed Addition of Arylboronic Acids to Nitriles. Organic Chemistry Portal. Available at: [Link]
-
One-pot synthesis of diaryl ketones from aldehydes via palladium-catalyzed reaction with aryl boronic acids. SciSpace. Available at: [Link]
-
The reduction of N‐acylsaccharins. ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Deficient Benzamides
Here is the technical support center guide for improving Suzuki coupling yields with electron-deficient benzamides.
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving electron-deficient benzamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet powerful, transformation. As your application support partner, our goal is to provide not just protocols, but a foundational understanding of the reaction's intricacies to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Electron-Deficient Benzamides
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] However, substrates bearing electron-withdrawing groups (EWGs), such as the benzamide moiety, introduce specific challenges that can lead to frustratingly low yields.
The electronic nature of your coupling partners has a profound impact on the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
-
If the benzamide is on the aryl halide: The C-X bond is activated by the EWG, which generally facilitates the rate-limiting oxidative addition step.[3][4] If yields are low in this scenario, the issue likely lies elsewhere in the catalytic cycle or with side reactions.
-
If the benzamide is on the boronic acid/ester: The electron-deficient nature of the boronic acid significantly slows down the transmetalation step, where the organic group is transferred from boron to the palladium center.[5][6] This is often a major bottleneck requiring careful optimization of the catalyst, base, and solvent system.[7]
This guide will address both scenarios, providing a logical framework for diagnosing problems and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: My aryl halide is electron-deficient due to the benzamide group. Shouldn't this make the reaction easier?
A1: Yes, in theory, an electron-withdrawing group on the aryl halide partner accelerates the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen bond, which is often the rate-determining step.[2][4] If you are still observing low yields, the bottleneck has likely shifted to another part of the cycle, or you are experiencing competing side reactions. Common culprits include inefficient transmetalation, catalyst inhibition or decomposition, or protodeboronation of your boronic acid partner.[8]
Q2: What is the most common reason for low yields when using an electron-deficient benzamide-boronic acid?
A2: The most frequent cause is a sluggish transmetalation step.[5] The transfer of the electron-poor aryl group from the boronate complex to the palladium center is electronically disfavored. To overcome this, you need a highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand, and a carefully selected base to generate a more nucleophilic "ate" complex.[2][7]
Q3: Which palladium catalyst/ligand system is the best starting point?
A3: For challenging couplings involving electron-deficient partners, standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] A more robust starting point is a system using a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand").
-
Recommended Starting Systems:
Q4: How critical is the choice of base and solvent?
A4: The base and solvent are not passive components; they are critical for success. The base's primary role is to activate the boronic acid to form a boronate "ate" complex, which is necessary for transmetalation.[11] For electron-deficient systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[12][13] Solvents like dioxane, THF, or toluene, often with a small amount of water, are standard. The water can be crucial for dissolving the base and facilitating its activity.[14][15]
Q5: I see a lot of black precipitate in my reaction. What is it and is it a problem?
A5: The black precipitate is likely palladium black, which forms when the Pd(0) catalyst aggregates and falls out of solution.[8] This is a significant problem as it removes the active catalyst from the reaction, leading to low or stalled conversions. It can be caused by catalyst decomposition at high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. Using robust ligands, ensuring a thoroughly degassed reaction environment, and maintaining an appropriate temperature can minimize its formation.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential bottlenecks.
Troubleshooting Guide
This table addresses common issues encountered during the Suzuki coupling of electron-deficient benzamides.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Conversion | 1. Inactive Catalyst System: The chosen Pd/ligand combination is not active enough for the challenging substrate. Pd(PPh₃)₄ is a common culprit.[7] | Upgrade your catalyst system. Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Alternatively, try a robust precatalyst like PdCl₂(dppf).[7][9] These systems are better at promoting the difficult transmetalation of electron-poor boronates. |
| 2. Inefficient Transmetalation: The base is not strong enough or soluble enough to activate the boronic acid. | Switch to a stronger base. Use K₃PO₄ or Cs₂CO₃ instead of K₂CO₃ or Na₂CO₃.[12][13] Ensure proper mixing; grinding the base to a fine powder can help. Consider adding a small amount of water (e.g., dioxane/H₂O 10:1) to improve base solubility and activity.[15] | |
| 3. Poor Boronic Acid/Ester Quality: The boronic acid may have decomposed on storage or undergone protodeboronation in the reaction mixture. | Use a more stable boron source. Potassium trifluoroborates or pinacol esters (Bpin) are generally more robust and less prone to protodeboronation than free boronic acids.[3][16] Always use fresh, high-purity boronic acid derivatives. | |
| Multiple Side Products | 1. Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (Ar²-Ar²). This is often caused by the presence of oxygen.[3] | Improve degassing. Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst.[13] Maintain a positive inert gas atmosphere throughout the reaction. |
| 2. Dehalogenation/Protodeboronation: The aryl halide is reduced (Ar¹-H) or the boronic acid is protonated (Ar²-H).[3][8] | Check for sources of protons. Ensure solvents are sufficiently dry (if anhydrous conditions are intended). This side reaction can also indicate catalyst decomposition pathways are dominating. Re-evaluate the catalyst system and ensure an oxygen-free environment. | |
| Reaction Stalls | 1. Catalyst Decomposition (Palladium Black): The active Pd(0) catalyst has precipitated out of the solution.[8] | Lower the reaction temperature. High temperatures can accelerate catalyst decomposition.[13] Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1 for monodentate ligands) to stabilize the catalytic species. |
| 2. Reagent Degradation: One of the starting materials is being consumed by a side reaction over the course of the experiment. | Monitor the reaction by TLC or LC-MS. Check the stability of your starting materials under the reaction conditions (e.g., heat a solution of the boronic acid with the base and solvent, without the aryl halide or catalyst, and see if it degrades). |
Optimized Starting Protocol
This protocol provides a robust set of conditions as a starting point for the Suzuki-Miyaura coupling of an electron-deficient benzamide derivative (aryl halide or boronic ester).
Reagents and Equipment:
-
Aryl Halide (containing benzamide) or Aryl Boronic Ester (containing benzamide)
-
Coupling Partner (Boronic Ester/Acid or Aryl Halide)
-
Palladium Precatalyst: Pd₂(dba)₃
-
Ligand: SPhos
-
Base: K₃PO₄ (finely ground)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2-1.5 equiv), and the finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and inert gas (e.g., Argon) three times to remove all oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium source (e.g., 1-2 mol% Pd₂(dba)₃) and the ligand (e.g., 2-4 mol% SPhos). The ligand-to-palladium ratio should be approximately 2:1.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 10:1 ratio) via syringe. The reaction concentration should be around 0.1 M.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2025, April). Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (2024, May 23). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Test experiments for optimization of the Suzuki-Miyaura coupling reactions. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Semantic Scholar. (2012). Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. [Link]
-
ACS Publications. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification Strategies for Boronic Acid Derivatives
Welcome to the Technical Support Center for the purification of boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often challenging compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in boronic acid and boronic ester syntheses?
A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, and excess reagents like bis(pinacolato)diboron (B2pin2).[1] A frequent and troublesome impurity is the corresponding boronic acid, which can form from the hydrolysis of boronic esters.[1][2] Additionally, boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines, especially under dehydrating conditions, which can complicate analysis and purification.[3][4][5]
Q2: Can I use my crude boronic acid or ester in the next reaction step without purification?
A2: In many instances, particularly for robust reactions like the Suzuki-Miyaura coupling, it is possible to use the crude product directly after a simple workup, such as filtration through a plug of Celite or silica gel to remove catalysts and inorganic salts.[1] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present. For sensitive catalytic systems or when high purity of the final product is critical, purification is strongly recommended.
Q3: My boronic acid is an oil and won't crystallize. What are my options?
A3: When dealing with non-crystalline boronic acids, several strategies can be employed. Column chromatography is a primary alternative.[6] If standard silica gel chromatography is problematic due to the compound's polarity or instability, consider using neutral alumina or employing a modified silica gel.[1][6][7] Another powerful technique is derivatization. Converting the crude boronic acid into a crystalline derivative, such as a potassium trifluoroborate salt or a diethanolamine (DEA) adduct, can facilitate purification by crystallization or simple filtration.[1][8][9][10] These derivatives can often be readily converted back to the free boronic acid.
Q4: What is a boroxine, and how does it affect purification?
A4: A boroxine is a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules.[4][5][11] This equilibrium between the boronic acid and the boroxine can complicate purification and characterization, as you may have a mixture of species.[9] The formation of boroxines is reversible, and the equilibrium can be shifted back towards the boronic acid by the addition of water.[4][5] During purification, especially under anhydrous conditions or upon heating, boroxine formation may be favored. It is important to be aware of this possibility when interpreting analytical data, such as NMR spectra. Adding a small amount of water to the NMR sample can often simplify the spectrum by converting the boroxine back to the monomeric boronic acid.[9]
Troubleshooting Guides
Issue 1: Low or No Recovery from Silica Gel Chromatography
Symptoms:
-
Your boronic acid or boronic ester derivative is not eluting from the silica gel column.
-
Thin Layer Chromatography (TLC) shows significant streaking or the spot remains at the baseline.
-
The final yield after chromatography is significantly lower than expected.
Root Cause Analysis: This is a frequent problem arising from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong adsorption can lead to irreversible binding and product loss. Furthermore, the acidic nature of the silica surface can promote the hydrolysis of boronic esters back to the more polar boronic acids, which are then retained on the column.[1][2]
Solutions:
-
Deactivate the Silica Gel:
-
Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v). This will cap the acidic silanol groups, reducing their interaction with your compound.[1]
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of boronic esters, leading to improved recovery and better chromatography.[1][12][13][14]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar boronic acid derivatives, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups.[1][6][7]
-
Reversed-Phase Chromatography (C18): For polar boronic acids, reversed-phase chromatography can be effective, although some compounds may still exhibit poor peak shape.[9][10] Careful method development is often required.
-
-
Derivatization:
-
Convert your boronic acid/ester into a more stable and less interactive derivative for purification. MIDA (N-methyliminodiacetic acid) boronates, for example, are significantly more stable on silica gel.[1][12] Potassium trifluoroborate salts (R-BF3K) are also highly stable and often crystalline, allowing for purification via recrystallization.[1][12]
-
Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel
Objective: To prepare a modified silica gel stationary phase that minimizes the adsorption of boronic acid derivatives during column chromatography.
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]
-
In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.[1]
-
Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[1]
-
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.[1]
-
The boric acid-impregnated silica gel is now ready for use in packing your chromatography column.
Issue 2: Product Decomposition or Hydrolysis During Purification
Symptoms:
-
NMR analysis of the "purified" product shows the presence of the corresponding boronic acid (if you started with an ester) or protodeborylated impurities.
-
Multiple spots appear on the TLC plate after the workup or during chromatography that were not present in the initial reaction mixture.
Root Cause Analysis: Boronic esters are susceptible to hydrolysis, particularly in the presence of water, alcohols, or under acidic or basic conditions, all of which can be encountered during aqueous workups and chromatography.[1][2] Some boronic acids themselves can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under acidic or heated conditions.
Solutions:
-
Maintain Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. If your compound is particularly sensitive, perform workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Avoid Protic Solvents in Chromatography: When possible, use aprotic solvents for your chromatography. If a protic solvent is necessary for elution, minimize the time the compound spends on the column.
-
Derivatization to a More Stable Form: This is often the most robust solution.
-
Potassium Trifluoroborate Salts (R-BF3K): These salts are highly crystalline, air-stable solids that are generally much more robust than the corresponding boronic acids.[1][12] They can be purified by recrystallization or simple filtration.
-
MIDA Boronates: These are exceptionally stable to chromatography on silica gel.[1][12]
-
Diethanolamine (DEA) Adducts: Transesterification with diethanolamine can form a stable, often crystalline, zwitterionic adduct that can be easily isolated by filtration.[8][9][10]
-
Data & Diagrams
Troubleshooting Flowchart for Boronic Acid Purification
Caption: Common derivatization pathways for purifying challenging boronic acid derivatives.
Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | High purity achievable; scalable; cost-effective. | Only for solids; requires screening of solvents; not suitable for oils. [6][7] | Crystalline solids with good solubility differences from impurities. [6] |
| Silica Gel Chromatography | Widely applicable; good for separating non-polar to moderately polar compounds. | Can cause decomposition/hydrolysis; strong adsorption of polar compounds. [1][7][9] | Boronic esters and less polar boronic acids. [7] |
| Acid-Base Extraction | Simple and fast; good for removing acidic/basic impurities. | Product must be stable to pH changes; may not be selective enough. [7][15][16] | Separating acidic boronic acids from neutral organic products. [6] |
| Derivatization | Can overcome issues of stability, crystallinity, and chromatographic behavior. | Adds extra synthetic steps (protection/deprotection). [12][17] | Compounds that are oily, unstable on silica, or difficult to crystallize. [1] |
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. Available at: [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. Available at: [Link]
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016). Chem-Station. Available at: [Link]
-
Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. (n.d.). Amerigo Scientific. Available at: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
- Purification of boric acid - Google Patents. (2019). Google Patents.
-
SchMücKer, M., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Available at: [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Waters. Available at: [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. Available at: [Link]
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012). PubMed. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). ResearchGate. Available at: [Link]
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange. Available at: [Link]
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - RSC Publishing. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES. Available at: [Link]
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (2016). Royal Society of Chemistry. Available at: [Link]
-
Trouble purifying my boronate ester compound : r/Chempros - Reddit. (2024). Reddit. Available at: [Link]
-
Boroxine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. (2011). ACS Publications. Available at: [Link]
-
Boroxine formation reaction mechanism as calculated by DFT. The first... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010). Wiley-VCH. Available at: [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. Available at: [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (n.d.). ACS Publications. Available at: [Link]
-
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids | Organic Letters. (2019). ACS Publications. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. (2013). ChemistryViews. Available at: [Link]
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- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Suzuki Coupling with Boronic Esters: A Technical Troubleshooting Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic esters in their synthetic workflows. My goal is to provide not just solutions to common problems, but also the underlying chemical reasoning to empower you to make informed decisions in your experiments. Failed reactions are not just setbacks; they are data points that can guide us to success. Let's diagnose the issues together.
Part 1: Critical Failures & Low Yield
This section addresses the most pressing issue: when a reaction simply doesn't work or provides disappointingly low yields. We will start with the most fundamental checks before moving to more nuanced optimizations.
FAQ 1: My reaction has very low to no conversion. What are the first things I should check?
When a reaction fails completely, it's crucial to systematically verify the integrity of your setup and reagents. The issue often lies in a few key areas.
Answer:
A low or zero yield points to a fundamental problem with one of the core components of the catalytic cycle. Before adjusting stoichiometry or screening new ligands, perform a root cause analysis focusing on these four areas:
-
Catalyst Activity & Atmosphere: The heart of the reaction is the active Pd(0) catalyst. This species is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of inactive palladium black.[1][2]
-
Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed.[3][4] Even brief exposure to air can kill the catalyst.
-
Precatalyst Integrity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the cycle to begin.[1] If you suspect your precatalyst has degraded, use a fresh batch or consider more robust, air-stable precatalysts like the Buchwald G3 palladacycles.[1][5]
-
-
Reagent Purity & Stability: The stability of boronic esters can be deceptive. While generally more stable than boronic acids, they are not immune to degradation.
-
Boronic Ester Quality: Verify the purity of your boronic ester. Over time, they can hydrolyze back to the boronic acid, which may then form inactive trimeric boroxines.[2] For particularly sensitive substrates, consider converting the boronic acid to a more robust derivative like a pinacol or MIDA ester immediately before use.[2][6]
-
Halide Partner: Ensure your organic halide is pure and has not degraded.
-
-
Base and Solvent Choice: The base is not merely an additive; it is essential for activating the boronic ester to facilitate the transmetalation step.[7]
-
Base Strength & Solubility: The base must be strong enough for the specific substrates but not so strong that it causes degradation.[1] For biphasic reactions (e.g., Toluene/Water), the base must be soluble in the aqueous phase, and vigorous stirring is critical to ensure it can interact with the catalyst and boronic ester at the interface.[1][6] If running under anhydrous conditions, ensure the base is finely powdered and completely dry.[1]
-
-
Temperature: Suzuki couplings often require heat to drive the reaction, typically in the 80-110 °C range.[5] If your reaction was run at room temperature, insufficient thermal energy might be the issue. Conversely, excessively high temperatures can degrade sensitive substrates or the catalyst itself.[2]
Below is a logical workflow to diagnose a failed reaction.
Caption: Competing pathways in Suzuki coupling.
Part 3: Reagent & Catalyst Optimization
When the basics are covered but the reaction is still suboptimal, a more focused optimization of the catalytic system is required.
FAQ 4: How do I choose the right base for my boronic ester? My substrates are sensitive.
Base selection is a delicate balance between promoting the reaction and avoiding degradation of sensitive functional groups.
Answer:
The choice of base is highly dependent on the specific substrates and solvent system. There is no single "best" base. The base's primary role is to form a boronate species [R-B(OR)₂(Base)]⁻, which is more nucleophilic and readily undergoes transmetalation. [7] Here is a table summarizing common bases and their typical applications:
| Base | Formula | Strength | Common Use Cases & Notes |
| Potassium Phosphate | K₃PO₄ | Strong | Very common and effective for a wide range of substrates, including challenging ones. Often used in aqueous/organic mixtures. [8] |
| Potassium Carbonate | K₂CO₃ | Moderate | A good starting point for many standard couplings. Milder than phosphates. [8] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often more effective than K₂CO₃ due to higher solubility in organic solvents and the beneficial effect of the Cs⁺ cation. [9] |
| Potassium Fluoride | KF | Mild | Used for base-sensitive substrates, such as those with ester groups, where stronger bases would cause hydrolysis. [1][7] |
| Organic Bases | e.g., Et₃N, DIPEA | Mild | Can be used in anhydrous conditions, but generally less effective for activating the boronic ester. [10] |
| Potassium t-Butoxide | KOtBu | Very Strong | Used for very unreactive substrates, particularly aryl chlorides. Can cause side reactions with sensitive functional groups. |
| Potassium Trimethylsilanolate | TMSOK | Strong | Excellent choice for anhydrous Suzuki couplings, promoting rapid reaction rates. [11] |
Causality: Stronger bases generally lead to faster rates of transmetalation. However, they also increase the rate of side reactions like protodeboronation and can hydrolyze sensitive functional groups like esters. For sensitive substrates, start with a milder base (K₂CO₃, KF) and increase strength only if reactivity is too low.
FAQ 5: My substrates are sterically hindered. What catalyst and ligand system should I use?
Steric hindrance, especially at the ortho positions of either coupling partner, can dramatically slow down the reaction by impeding both oxidative addition and reductive elimination.
Answer:
Overcoming steric hindrance is a classic challenge in cross-coupling and is almost exclusively solved by ligand selection. You need ligands that are both bulky and electron-rich . [5]
-
Bulky ligands promote the final reductive elimination step, which is often the rate-limiting step for hindered substrates.
-
Electron-rich ligands accelerate the initial oxidative addition step.
Recommended Ligand Classes:
| Ligand Class | Examples | Key Features & Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | The current gold standard for challenging couplings. Their steric bulk and electron-donating capabilities are ideal for hindered substrates. [5] |
| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | Even more sterically demanding and electron-rich than the standard biaryl phosphines. Excellent for coupling aryl chlorides or di- and tri-substituted arenes. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable palladium complexes. Highly effective for hindered couplings due to their steric and electronic properties. [5] |
| Triphenylphosphine | PPh₃ | A classic ligand, but generally not effective for sterically demanding reactions. It is not bulky or electron-rich enough. |
Experimental Protocol: Screening for Hindered Substrates
This protocol provides a starting point for optimizing a difficult coupling.
-
Setup: To an oven-dried reaction vial containing a stir bar, add the aryl halide (1.0 eq), the sterically hindered boronic ester (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq). [5]2. Inerting: Seal the vial and purge with Argon for 10-15 minutes. [3]3. Reagent Addition: Under a positive pressure of Argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1 M). [5]4. Reaction: Place the vial in a preheated block at 100 °C and stir vigorously for 12-24 hours. [5]5. Analysis: Monitor reaction progress by LC-MS or GC-MS to determine conversion. If conversion is low, consider a stronger base or a different class of ligand. [8]
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem Technical Support.
- Kassel, S. H., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- BenchChem (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Wikipedia (2023). Protodeboronation. Wikipedia. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
ResearchGate (2025). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction. ResearchGate. [Link]
-
Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Stack Exchange. [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. ACS Publications. [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
ResearchGate (2012). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
The Chemists' Cookbook (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
ResearchGate (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
ACS Publications (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Royal Society of Chemistry (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]
-
ResearchGate (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
ResearchGate (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
ResearchGate (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Aryl Benzamide Synthesis
Welcome to the technical resource center for the synthesis of N-aryl benzamides. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable advice for optimizing reaction conditions, with a specific focus on the critical roles of base and solvent selection.
Fundamental Reaction Principles
The formation of an N-aryl benzamide is a cornerstone reaction in medicinal chemistry and materials science.[1] It is typically achieved through the condensation of a benzoic acid derivative with an aniline derivative. The most common laboratory-scale methods involve the reaction of an amine with an activated carboxylic acid, such as an acyl chloride. This reaction, often performed under Schotten-Baumann conditions, proceeds via nucleophilic acyl substitution.[2][3]
The core transformation involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[2][3] The subsequent collapse of this intermediate expels a chloride ion, and a base neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion.[4][5]
Caption: General mechanism for N-aryl benzamide synthesis.
The Critical Role of the Base
The base is arguably the most critical component in optimizing N-aryl benzamide synthesis. Its primary function is to neutralize the HCl generated during the reaction.[5][6][7] Without a base, the HCl byproduct protonates the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[6]
However, the choice of base extends beyond simple acid scavenging. It influences reaction rate, side-product formation, and compatibility with sensitive functional groups.
| Base | Typical pKaH | Common Use Case & Rationale |
| Inorganic Bases | ||
| Sodium Hydroxide (NaOH) | ~15.7 | Schotten-Baumann Conditions: Used in aqueous solution for biphasic reactions. Highly effective and inexpensive for robust substrates.[4][5] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Milder Conditions: Suitable for substrates sensitive to strong hydroxide. Often used in polar aptic solvents like DMF. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Buchwald-Hartwig Amination: A preferred weak base for palladium-catalyzed reactions where strong bases can deactivate the catalyst or cause side reactions.[8] |
| Organic Bases | ||
| Triethylamine (TEA) | ~10.7 | Homogeneous Reactions: Soluble in organic solvents. Acts as a non-nucleophilic proton scavenger. Can sometimes cause purification issues due to the formation of triethylammonium chloride salts. |
| Pyridine | ~5.2 | Catalyst and Base: Less basic than TEA. Can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[2][9] Best avoided if the starting amine is a poor nucleophile. |
| DIPEA (Hünig's Base) | ~10.8 | Sterically Hindered Systems: The bulky isopropyl groups make it non-nucleophilic, preventing it from competing with the aryl amine.[8][10][11] Ideal for coupling reactions with sensitive or sterically demanding substrates.[8][10][11] |
Expert Insight: For sterically hindered anilines or benzoyl chlorides, a non-nucleophilic organic base like DIPEA is often superior to pyridine. Pyridine can form a stable acylpyridinium salt that may be slow to react with a hindered or electron-poor amine, leading to low yields.[11]
The Solvent's Influence
The solvent's role is multifaceted: it must dissolve the reactants, influence the reaction kinetics, and allow for efficient product isolation.[12] The choice between a biphasic (e.g., Schotten-Baumann) and a homogeneous system is a primary consideration.
| Solvent System | Common Solvents | Advantages | Disadvantages |
| Biphasic (Aqueous/Organic) | Dichloromethane (DCM)/Water[2][4], Diethyl Ether/Water | Excellent for simple, robust substrates. Easy workup as the base and HCl salt are sequestered in the aqueous layer.[4][5] | Can be slow due to phase-transfer limitations. Not suitable for moisture-sensitive substrates. |
| Polar Aprotic | DMF, Acetonitrile, THF | Excellent solvating power for a wide range of reactants.[13] Can accelerate reaction rates by stabilizing charged intermediates. | Can be difficult to remove during workup. Must be anhydrous to prevent hydrolysis of the acyl chloride.[6][9][10] |
| Nonpolar Aprotic | Toluene, Dioxane | Good for higher temperature reactions. Often used in catalytic systems like Buchwald-Hartwig amination.[8] | Poor solubility for polar reactants or salts, which can sometimes be an advantage for driving reactions (Le Chatelier's principle). |
Expert Insight: When dealing with poorly nucleophilic anilines (those with electron-withdrawing groups), switching from a nonpolar solvent like toluene to a polar aprotic solvent like DMF can significantly increase the reaction rate.[9][13] The polar solvent helps to stabilize the charged tetrahedral intermediate, lowering the activation energy of the reaction.
Troubleshooting Guide
| Observed Issue | Probable Cause (Base/Solvent Related) | Recommended Solution |
| Low or No Yield | 1. Amine Protonation: Insufficient or inappropriate base used. The generated HCl has quenched the starting amine.[6] 2. Acyl Chloride Hydrolysis: Presence of water in the solvent or base solution.[6][9] 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[8] | 1. Ensure at least one equivalent of base is used. For Schotten-Baumann, use an excess of aqueous base.[4] For organic systems, switch to a stronger, non-nucleophilic base like DIPEA.[11] 2. Use anhydrous solvents and dry reagents.[6][9] If using an aqueous base, ensure the acyl chloride is added slowly to a well-stirred mixture to favor reaction with the amine over hydrolysis. 3. Switch to a more polar solvent like DMF or acetonitrile.[13] Gentle heating may also improve solubility and reaction rate.[9] |
| Significant Side Product Formation (e.g., symmetrical anhydride from acyl chloride) | 1. Weakly Nucleophilic Amine: The amine is too slow to react, allowing the acyl chloride to react with other species. 2. Base is Nucleophilic: The base (e.g., pyridine) is competing with the aryl amine for the acyl chloride. | 1. Consider adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts.[9] Alternatively, switch to a more reactive coupling protocol (e.g., using HATU).[10][11] 2. Switch to a sterically hindered, non-nucleophilic base like DIPEA.[8][11] |
| Reaction Stalls (Incomplete Conversion) | 1. Salt Precipitation: The ammonium salt byproduct (e.g., triethylammonium chloride) is precipitating and coating the reactants. 2. Equilibrium Issue: The reaction is reversible or the conditions are not sufficient to drive it to completion. | 1. Switch to a solvent that better solubilizes the salt byproduct, such as DMF. 2. Use a stronger base or higher temperature to ensure the equilibrium favors the product.[9] For direct coupling of carboxylic acids and amines, use of coupling reagents like HATU or EDC is necessary.[10][14][15] |
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use_anhydrous [label="Action: Use Anhydrous Solvent & Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Action: Switch to Polar Aprotic Solvent (e.g., DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_base [label="Action: Use Stronger/Non-Nucleophilic Base (e.g., DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_temp [label="Action: Increase Temperature or Add Catalyst (DMAP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Re-run Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_purity; check_purity -> check_conditions; check_conditions -> hydrolysis; hydrolysis -> use_anhydrous [label="Yes"]; hydrolysis -> solubility [label="No"]; use_anhydrous -> end; solubility -> change_solvent [label="No"]; solubility -> base_issue [label="Yes"]; change_solvent -> end; base_issue -> change_base [label="No"]; base_issue -> increase_temp [label="Yes"]; change_base -> end; increase_temp -> end; }
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: When should I use Schotten-Baumann (biphasic) conditions versus a homogeneous organic system? A1: Schotten-Baumann conditions are ideal for simple, stable, and relatively reactive anilines and benzoyl chlorides.[4][5] The workup is straightforward, and it's a cost-effective method.[4] Use a homogeneous system with an organic base (like TEA or DIPEA) and an anhydrous aprotic solvent (like DCM or DMF) when your substrates are sensitive to water, have poor solubility in biphasic systems, or are sterically hindered and require higher temperatures or longer reaction times to proceed.[8][9]
Q2: My aryl amine has electron-withdrawing groups and is reacting very slowly. How can I speed up the reaction? A2: Electron-withdrawing groups decrease the nucleophilicity of the amine, slowing the reaction.[9] To accelerate it, you can:
-
Increase the temperature: This is often the simplest solution, provided your materials are thermally stable.[9]
-
Switch to a polar aprotic solvent: Solvents like DMF or DMSO can stabilize the transition state and increase the rate.
-
Add a catalyst: A catalytic amount of DMAP can significantly accelerate the acylation of poorly nucleophilic amines.[9]
-
Use a more reactive coupling partner: Instead of starting from a carboxylic acid, convert it to an acyl fluoride, which is more reactive than an acyl chloride and less prone to some side reactions.[16]
Q3: Can I use an inorganic base like K₂CO₃ in an organic solvent like DMF? A3: Yes, this is a very common and effective combination. K₂CO₃ is a mild base that is suitable for substrates with base-sensitive functional groups. While it has limited solubility in DMF, there is enough dissolved base to neutralize the generated acid, and the reaction proceeds heterogeneously. This can be an advantage, as the solid base can be easily filtered off during workup.
Q4: What is the best way to ensure my reaction is anhydrous? A4: To prevent hydrolysis of the acyl chloride, rigorous anhydrous technique is crucial.[6][9]
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (nitrogen or argon) or in a desiccator.
-
Solvents: Use commercially available anhydrous solvents packaged under nitrogen or distill them from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF).[9]
-
Reagents: Ensure amines and other solid reagents are dry. If necessary, dry them in a vacuum oven.
Experimental Protocols
Protocol 1: General Procedure via Schotten-Baumann Conditions
This protocol is suitable for the synthesis of N-phenylbenzamide from aniline and benzoyl chloride.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (DCM, ~0.5 M).
-
Base Addition: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Cool the aniline solution to 0 °C in an ice bath. Add the NaOH solution (~2.0 eq.). To this vigorously stirred biphasic mixture, add benzoyl chloride (1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.[6]
Protocol 2: Optimization for Hindered Substrates using an Organic Base
This protocol is a starting point for reacting a sterically hindered or electron-deficient amine.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the aryl amine (1.0 eq.) and anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (~0.2 M) to an oven-dried flask.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the solution.[8][11]
-
Acyl Chloride Addition: Cool the mixture to 0 °C and add the benzoyl chloride derivative (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. If the reaction is sluggish, it can be gently heated to reflux.[9] Monitor completion by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and quench with water or a saturated NH₄Cl solution. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[9]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
- BenchChem. (2025). Troubleshooting difficult amide bond formation with hindered substrates. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: N-Aryl Benzamide Synthesis. BenchChem.
- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem.
- Dabhi, R. C. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
- BenchChem. (2025). Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride. BenchChem.
- Satz, A. L. et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 17(11), 659-665.
- BenchChem. (2025). How to overcome common problems in Benzamide synthesis?. BenchChem.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com.
- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Mitrofanov, I. et al. (2014). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 12th International Symposium on Process Systems Engineering and 25th European Symposium on Computer Aided Process Engineering.
- Reddit. (2018). Is there a guide to selecting solvents for synthesis?. r/OrganicChemistry.
- Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11643.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- University of Michigan. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Amide Coupling Reactions with ((1S,3R)-3-aminocyclopentyl)methanol. BenchChem.
Sources
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- 2. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. testbook.com [testbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
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- 14. growingscience.com [growingscience.com]
- 15. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Minimizing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired protodeboronation side reaction commonly encountered in cross-coupling methodologies, particularly the Suzuki-Miyaura reaction. Our goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments. The format follows a logical diagnostic workflow to help you identify the root cause of the problem and implement an effective solution.
Problem 1: Low yield of the desired cross-coupling product with significant recovery of the arene/heteroarene starting material corresponding to my boronic acid.
This is the classic symptom of significant protodeboronation, where the C-B bond of your organoboron reagent is cleaved by a proton source and replaced with a C-H bond.[1] To solve this, we must adjust the reaction kinetics to favor the productive catalytic cycle over this decomposition pathway.
Step 1: Evaluate Your Base and Solvent System
The choice of base is arguably the most critical factor in controlling base-catalyzed protodeboronation.[2][3]
Question: What base are you currently using?
-
Strong, Nucleophilic Hydroxide Bases (e.g., NaOH, KOH, Ba(OH)₂): These bases, especially in aqueous media, are major contributors to protodeboronation. The hydroxide ion attacks the Lewis acidic boron center to form a more reactive tetracoordinate 'ate' complex, [ArB(OH)₃]⁻.[3][4][5] This complex is highly susceptible to protonolysis by water, which acts as the proton source.[1]
-
Actionable Advice: Switch to a milder, non-nucleophilic base. Weaker bases disfavor the formation of the highly reactive boronate species.
-
-
Milder Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KOAc): These are generally preferred for sensitive substrates. Potassium phosphate (K₃PO₄) is often an excellent starting point for suppressing protodeboronation.[5] Cesium carbonate (Cs₂CO₃) can also be effective, sometimes enhancing the rate of reductive elimination.
Question: Are your reaction conditions strictly anhydrous?
-
Aqueous/Protic Solvents: Water is a direct reactant in the most common protodeboronation pathway. While necessary for many traditional Suzuki protocols to hydrolyze boronic esters and facilitate the formation of the 'ate' complex, its presence is a double-edged sword.
-
Actionable Advice: Consider moving to an anhydrous system, especially if you are using a boronic ester.[6][7] A combination of an ethereal solvent (like THF or Dioxane) and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) can enable rapid, homogeneous, and anhydrous cross-coupling, significantly diminishing the risk of protodeboronation.[6][7]
-
| Base Type | Common Examples | Protodeboronation Risk | Recommended Use Case |
| Strong Hydroxide | NaOH, KOH, LiOH, Ba(OH)₂ | High | Robust, stable boronic acids where reaction kinetics are very fast. |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate | General purpose; Cs₂CO₃ is often better for challenging couplings. |
| Phosphates | K₃PO₄ | Low | Excellent first choice for sensitive substrates prone to protodeboronation. |
| Organic/Anhydrous | KOtBu, TMSOK | Very Low (in aprotic media) | For anhydrous couplings, particularly with boronic esters.[6] |
Step 2: Assess the Reaction Temperature and Duration
Question: Are you running the reaction at an elevated temperature for an extended period?
-
High Temperature & Long Reaction Times: Protodeboronation, like most chemical reactions, has an activation energy and its rate increases with temperature.[5] If the desired cross-coupling is sluggish, the boronic acid is exposed to decomposition-promoting conditions for longer, leading to a greater accumulation of the protodeboronated byproduct.
-
Actionable Advice 1: Optimize Your Catalyst System. The goal is to make the productive cross-coupling reaction much faster than the protodeboronation side reaction.[5] Using a highly active catalyst system can allow you to run the reaction at a lower temperature or for a shorter time. Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are designed for high turnover rates and can be transformative.[4][8]
-
Actionable Advice 2: Re-evaluate Temperature. A common misconception is that higher temperatures always lead to better outcomes. However, if the catalytic cycle is slow at room temperature, simply heating it may accelerate protodeboronation more than the desired coupling.[9] A systematic temperature screen (e.g., RT, 40 °C, 60 °C, 80 °C) is highly recommended.
-
Step 3: Consider the Nature of Your Boronic Acid
Question: Are you using a particularly unstable boronic acid?
-
Electron-Deficient and Heteroaromatic Boronic Acids: Certain classes of boronic acids are notoriously unstable.
-
Heteroaromatics: 2-Pyridyl and 5-thiazolyl boronic acids can rapidly protodeboronate via fragmentation of a zwitterionic intermediate, a pathway that can be fastest at neutral pH.[1][7]
-
Electron-Deficient Arenes: Arylboronic acids with multiple electron-withdrawing groups, particularly in the ortho positions, are highly susceptible to base-mediated protodeboronation.[10]
-
Actionable Advice: Use a Stabilized Boron Reagent. Instead of the free boronic acid, use a more stable derivative. This is a cornerstone of the "slow-release" strategy.[11][12]
-
Pinacol Esters (Bpin): Generally more stable than boronic acids and protect the boron center from attack.[13]
-
MIDA Boronates: These are highly stable crystalline solids. Under standard Suzuki conditions, they slowly hydrolyze to release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.[1][5] This is an excellent strategy for particularly challenging substrates.[12]
-
Potassium Trifluoroborates (BF₃K): These salts also act as a slow-release source of the boronic acid. They require hydrolysis to participate in the catalytic cycle, which can help temper the rate of protodeboronation.[11]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of base-catalyzed protodeboronation?
In the context of Suzuki-Miyaura coupling, the most relevant pathway is base-catalyzed.[5] It generally proceeds via two key steps:
-
Formation of the Boronate 'ate' Complex: A base, typically hydroxide, attacks the empty p-orbital of the trigonal planar boronic acid, forming a more nucleophilic, tetrahedral boronate species, [ArB(OH)₃]⁻.[3]
-
Protonolysis of the C-B Bond: A proton source, most commonly water in the reaction medium, protonates the ipso-carbon of the aryl group, leading to the cleavage of the carbon-boron bond and formation of the arene (Ar-H) and boric acid.[1][4] For highly electron-deficient systems, the mechanism can even involve the liberation of a transient aryl anion.[2]
Q2: Does converting my boronic acid to a pinacol ester (Bpin) guarantee protection against protodeboronation?
Not necessarily. While esterification generally confers greater stability, it is not a foolproof solution.[11][14] The overall rate of protodeboronation from an ester depends on two competing pathways:
-
Direct Protodeboronation: The ester itself undergoes protodeboronation.
-
Pre-hydrolytic Pathway: The ester first hydrolyzes back to the boronic acid, which then undergoes protodeboronation.[11][14]
In many cases, the pre-hydrolytic pathway is a dominant component of the overall decomposition process.[11][14] Therefore, while pinacol esters are a valuable tool, they are most effective when combined with other strategies, such as using anhydrous conditions or a highly active catalyst that consumes the ester faster than it can decompose.[6]
Q3: Can my choice of palladium catalyst and ligand influence the rate of protodeboronation?
Absolutely. The choice of ligand can have a paradoxical effect. While sterically hindered, electron-rich ligands (e.g., Buchwald biaryl phosphines) are designed to accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), they can also, in some cases, promote palladium-catalyzed protodeboronation.[8] This occurs because bulky ligands can favor the formation of unstable post-transmetalation intermediates that are prone to decomposition.[8] The key is to find a catalyst system where the rate of the productive cross-coupling is significantly faster than any competing decomposition pathway.[15] Therefore, catalyst and ligand screening is crucial when dealing with a system plagued by protodeboronation.
Q4: I observe more protodeboronation at room temperature than at 80 °C. This seems counterintuitive. Why would this happen?
This is an excellent observation that highlights the importance of competitive kinetics. Your hypothesis is likely correct: at room temperature, the transmetalation step of the Suzuki-Miyaura cycle is too slow.[9] This leaves the boronic acid (or its hydrolyzed ester form) lingering in the basic, aqueous environment for an extended period, allowing the slower protodeboronation reaction to become a major pathway. By increasing the temperature, you provide the necessary activation energy for the desired catalytic cycle to proceed efficiently, allowing it to "outrun" the decomposition reaction.[9] This scenario underscores that the optimal conditions are those that maximize the ratio of the rate of coupling to the rate of protodeboronation, not just the conditions that minimize protodeboronation in absolute terms.
Section 3: Key Experimental Workflows & Diagrams
Workflow: Diagnostic Experiment for Protodeboronation
If you suspect protodeboronation is the cause of low yield, run the following control experiment:
-
Setup: Prepare a reaction mixture containing only your boronic acid reagent (1.0 eq.), the base you are using (e.g., K₃PO₄, 2.0 eq.), and the solvent system (e.g., Dioxane/H₂O 4:1). Crucially, omit the palladium catalyst and the aryl halide.
-
Execution: Stir this mixture under the same temperature and time conditions as your actual cross-coupling reaction.
-
Analysis: After the specified time, quench the reaction and analyze the mixture by LC-MS or ¹H NMR.
-
Interpretation: If you observe a significant amount of your desired arene byproduct (Ar-H), it confirms that your boronic acid is unstable under the reaction conditions alone and that protodeboronation is a significant competing pathway. This result strongly indicates that you need to implement the mitigation strategies outlined in the troubleshooting guide (e.g., change base, use a MIDA ester, switch to anhydrous conditions).
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the off-cycle, unproductive protodeboronation pathway. The key to success is to accelerate the steps within the green cycle to minimize leakage into the red pathway.
Fig. 1: Competing Suzuki-Miyaura and Protodeboronation Pathways.
Troubleshooting Workflow Diagram
Use this flowchart to systematically diagnose and resolve protodeboronation issues in your reaction.
Fig. 2: A step-by-step workflow for troubleshooting protodeboronation.
References
-
Protodeboronation. Wikipedia. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health. [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. National Institutes of Health. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Semantic Scholar. [Link]
-
For the pro's (Suzuki). Reddit. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
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- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Boronic Ester Stability on Silica Gel
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize boronic esters as key synthetic intermediates. While invaluable in modern chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, their purification by silica gel chromatography is notoriously challenging.[1][2][3][4] This resource provides in-depth, experience-driven answers to common stability issues, moving beyond simple instructions to explain the underlying chemical principles.
Part A: Frequently Asked Questions (FAQs)
Q1: Why is my boronic ester sticking to the silica gel or showing significant tailing on the TLC plate?
A: This is the most common issue. It stems from the interaction between the electron-deficient (Lewis acidic) boron atom of your ester and the acidic silanol (Si-OH) groups on the silica gel surface.[5] This strong adsorption leads to poor mobility (streaking, tailing, or retention at the baseline), resulting in low recovery and poor separation.[5][6]
Q2: I got my boronic ester off the column, but my NMR shows it has partially hydrolyzed back to the boronic acid. Why?
A: Silica gel is inherently acidic and always contains some amount of bound water. These conditions can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid.[5] Boronic acids themselves are often difficult to elute from silica, further complicating purification.[7]
Q3: What is protodeboronation and should I be concerned about it during chromatography?
A: Protodeboronation is the cleavage of the carbon-boron (C-B) bond, replacing it with a C-H bond. This is a significant and irreversible degradation pathway that can be facilitated by the acidic protons of the silanol groups on the silica surface, especially with prolonged exposure or when heated.[8] This leads to the formation of a non-boronated, often difficult-to-separate impurity and represents a direct loss of your desired product.
Q4: Are some boronic esters more stable on silica than others?
A: Absolutely. Steric hindrance around the boron center plays a key role. Standard pinacol esters (ArBpin) are notoriously prone to degradation on silica.[1] More sterically hindered esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (ArB(Epin)), show markedly improved stability and are more amenable to purification on standard silica gel.[1][2][3][4] Additionally, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and compatible with silica gel chromatography.[9][10][11]
Q5: Can I just use my crude boronic ester in the next step without purification?
A: In many cases, yes. For robust reactions like Suzuki-Miyaura couplings, using crude boronic ester after a simple filtration through a pad of Celite® or a short silica plug to remove catalysts and salts is a very common and effective strategy.[5] This is often preferable to risking product loss on a full column. However, this depends on the tolerance of your subsequent reaction to impurities like excess bis(pinacolato)diboron (B2pin2).[12]
Part B: In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed causal explanations and actionable protocols.
Problem 1: Low or No Recovery of Boronic Ester from the Column
Primary Cause: Irreversible adsorption and/or on-column degradation catalyzed by acidic silanol groups. The Lewis acidic boron atom coordinates strongly to the Lewis basic silanol oxygen, leading to a complex that is difficult to elute.
The most effective strategy is to mitigate the acidity of the silica gel itself. This can be achieved through several methods, each with its own advantages.
-
Mechanism: A non-nucleophilic base like triethylamine (Et3N) is added to the eluent or used to pre-treat the silica. The amine neutralizes the acidic silanol protons, "capping" the active sites and preventing them from interacting with the boronic ester.
-
When to Use: This is an excellent first-line approach for many pinacol esters, especially when the desired compound is not base-sensitive.
-
Experimental Protocol 1: Silica Gel Deactivation with Triethylamine
-
In a fume hood, prepare a slurry of your silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir the slurry gently for 15-20 minutes.
-
Pack your column with the treated silica slurry as you normally would.
-
Run the column using an eluent that also contains 0.5-1% triethylamine to maintain the deactivation.
-
-
Mechanism: Treating the silica gel with a boric acid solution effectively suppresses the over-adsorption of boronic esters.[6][13] This method is thought to work by creating a less aggressive acidic environment that is more "hospitable" to the boronic esters, potentially through equilibrium effects.
-
When to Use: This is a highly effective and reproducible method specifically developed for the purification of pinacol boronic esters.[6][13]
-
Experimental Protocol 2: Preparation of Boric Acid-Treated Silica Gel
-
Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[5]
-
Create a slurry of the silica gel in the boric acid/methanol solution in a round-bottom flask.[5]
-
Agitate the slurry for 1 hour at room temperature.[5]
-
Remove the solvent by filtration through a Büchner funnel.[5]
-
Wash the treated silica with ethanol (approx. 600 mL per 100 g of silica).[5]
-
Dry the silica gel under vacuum until it is a fine, free-flowing powder. It is now ready for use.[5]
-
Caption: Interaction of a boronic ester with an acidic silanol site.
Problem 2: A New, Less Polar Spot Appears on TLC/LCMS after Chromatography
Primary Cause: Protodeboronation. The appearance of a new, less polar spot that does not contain boron is a classic sign that the C-B bond has been cleaved and replaced by a C-H bond.
If deactivation is insufficient, the next step is to reduce the opportunity for degradation or use a more robust boronic ester.
-
Mechanism: Increasing the steric bulk around the boron atom protects its empty p-orbital from interacting with the silica surface or with protic sources.
-
Recommendation: If you are in the synthesis design phase, consider using a more robust protecting group from the outset.
-
MIDA Boronates: These are exceptionally stable to chromatography and can be deprotected under mild aqueous basic conditions when needed.[9][10][11]
-
Epin (1,1,2,2-tetraethylethylene glycol) Esters: These have been shown to be significantly more stable on silica gel than their pinacol analogues, often allowing for straightforward purification without special treatment.[4]
-
| Boronic Ester Type | Protecting Diol | Relative Stability on Silica | Typical Chromatographic Behavior |
| Boronic Acid | N/A (Hydrolyzed) | Very Poor | Streaks, remains at baseline |
| Pinacol Ester (Bpin) | Pinacol | Poor to Moderate | Often requires deactivation, risk of degradation |
| Epin Ester | 3,4-Diethylhexane-3,4-diol | Good | Generally stable, purifies well on standard silica[4] |
| MIDA Ester | N-Methyliminodiacetic acid | Excellent | Highly stable, compatible with chromatography[9][11] |
-
Mechanism: Switching to a non-acidic stationary phase eliminates the root cause of the degradation.
-
Recommendations:
-
Neutral Alumina: A good alternative for less polar to moderately polar compounds.[5] It lacks the strong acidity of silica.
-
Reverse-Phase (C18) Silica: For polar boronic esters, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be highly effective. The aqueous mobile phase often keeps the boronic ester hydrated and less prone to unwanted interactions. Using buffered eluents can further maximize stability.[14]
-
Caption: Decision workflow for purifying boronic esters.
References
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Isobe, T., Hitosugi, S., Kobayakawa, T., & Ishikawa, T. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(6), 674-677. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Dias, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Reddit. (2023). Trouble purifying my boronate ester compound. Reddit. [Link]
-
Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. [Link]
-
Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]
-
Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]
-
ResearchGate. (2024). How to purify boronate esters?. ResearchGate. [Link]
-
Reddit. (2023). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
-
Wang, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Publishing. [Link]
-
Bridges, C. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MIDA Boronates [sigmaaldrich.com]
- 11. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. reddit.com [reddit.com]
- 13. academic.oup.com [academic.oup.com]
- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Amidation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Amidation. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve problems effectively.
Section 1: Understanding Catalyst Deactivation - The "Why" Behind Failed Reactions
Before diving into specific troubleshooting scenarios, it is crucial to understand the common pathways through which a palladium catalyst can lose its activity in amidation reactions. A firm grasp of these mechanisms will enable you to diagnose issues more accurately and implement preventative measures.
The catalytic cycle for a typical palladium-catalyzed amidation, such as the Buchwald-Hartwig amination, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination of the desired amide product to regenerate the active Pd(0) catalyst.[1][2] Deactivation can occur at various stages of this cycle.
Common Deactivation Pathways:
-
Palladium(0) Aggregation: The active Pd(0) species, if not properly stabilized by ligands, can aggregate to form inactive palladium nanoparticles (PdNPs) or bulk palladium metal ("palladium black").[3][4] This is a very common deactivation pathway, particularly at the high temperatures often required for amidation reactions.[3] The formation of these aggregates reduces the number of accessible catalytic sites. Immobilizing palladium nanoparticles on a solid support is one strategy to mitigate this issue.[4][5]
-
Ligand Degradation or Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle can degrade under harsh reaction conditions. Ligand dissociation can also expose the palladium center, leading to aggregation. The choice of ligand is critical for catalyst stability and activity.[6]
-
Formation of Inactive Palladium Species: The catalyst can be converted into inactive or less active oxidation states. For example, the formation of stable Pd(I) dimers can take the catalyst out of the catalytic cycle.[7] In some cases, the presence of excess reagents or impurities can lead to the formation of inactive palladium complexes.[8]
-
Substrate or Product Inhibition: Amines, being Lewis basic, can competitively coordinate to the palladium center, which can hinder the binding of other necessary reactants and lead to catalyst deactivation.[9] Similarly, the amide product can sometimes inhibit the catalyst.[10]
Below is a visual representation of the primary deactivation pathways originating from the active Pd(0) catalyst.
Caption: Key deactivation pathways for a palladium catalyst.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered in palladium-catalyzed amidation.
Issue 1: Low or No Product Yield
Q1: My reaction shows very low or no conversion to the desired amide. What are the first things I should check?
A1: Low to no conversion is the most common issue. A systematic approach is key.
Initial Checks:
-
Integrity of Reagents and Setup:
-
Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction was set up under a properly maintained inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly degassed.[11]
-
Reagent Purity: Impurities in the aryl halide, amine, or solvent can poison the catalyst. Ensure all reagents are of high purity and, if necessary, purify them before use. Amines, in particular, should be checked for purity.[12]
-
Base Quality: The base is a critical component. Ensure it is dry and of the correct stoichiometry. The choice of base can significantly impact the reaction.[11]
-
-
Catalyst Activity:
-
Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced to the active Pd(0) species in situ. If this activation is inefficient, the catalytic cycle will not initiate. Consider using a well-defined Pd(0) precatalyst.[7][13]
-
Catalyst Source and Age: Palladium catalysts, especially those in solution, can degrade over time. Use a fresh, reputable source of catalyst.
-
Q2: I've confirmed my reagents and setup are sound, but the yield is still low. What are the next steps?
A2: If the initial checks don't resolve the issue, the problem likely lies with the reaction conditions or catalyst system itself.
Troubleshooting Steps:
-
Screen Ligands: The choice of ligand is paramount. For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands are often effective.[14] If one ligand is not working, screen a panel of others. The ligand influences both the stability and the rate of the key steps in the catalytic cycle.
-
Vary the Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.[11]
-
Solvent Effects: The solvent affects the solubility of the reagents and the stability of the catalyst. Toluene, dioxane, and THF are common choices. In some cases, a switch to a more polar solvent like t-amyl alcohol can be beneficial.
-
Temperature and Reaction Time: Amidation reactions often require elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature may help. However, be aware that higher temperatures can also accelerate catalyst decomposition.[3] Consider running a time course study to determine the optimal reaction time.
Q3: I am observing the formation of "palladium black" in my reaction flask. What does this mean and how can I prevent it?
A3: The formation of palladium black is a clear visual indicator of catalyst decomposition via aggregation of Pd(0) species into inactive bulk metal.[3]
Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Ligand | Not enough ligand to stabilize the Pd(0) centers. | Increase the palladium-to-ligand ratio. An extra equivalent of ligand relative to palladium can improve stability.[12] |
| High Temperature | Accelerates the rate of aggregation. | Run the reaction at the lowest effective temperature. |
| Poor Ligand Choice | The ligand may not be bulky or electron-donating enough to prevent aggregation. | Switch to a more sterically demanding ligand, such as a biarylphosphine ligand. |
| Use of Heterogeneous Catalysts | Homogeneous catalysts are more prone to aggregation. | Consider using a palladium catalyst supported on a solid matrix, such as carbon or silica, which can prevent nanoparticle agglomeration.[4] |
Issue 2: Side Reactions and Impurities
Q4: My reaction is producing a significant amount of hydrodehalogenated starting material. What is causing this?
A4: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction. It often occurs when the reductive elimination step is slow, allowing for competing pathways such as β-hydride elimination from an amide-bound palladium intermediate.[1]
Potential Causes and Solutions:
-
Slow Reductive Elimination: This can be influenced by the ligand. A more electron-donating and sterically bulky ligand can often promote the desired C-N bond formation.
-
Presence of Water or Protic Impurities: These can serve as a proton source. Ensure all reagents and solvents are scrupulously dry.
-
Base-Promoted Decomposition: Certain bases can promote side reactions. Consider screening alternative bases.
Q5: I am attempting to couple a primary amine, but I am getting a mixture of mono- and diarylated products. How can I improve the selectivity for the primary amine?
A5: The aniline product of the initial amination can be more reactive than the starting amine, leading to a second coupling reaction.[15]
Strategies for Improving Selectivity:
-
Control Stoichiometry: Use a slight excess of the primary amine.
-
Lower Reaction Temperature: This can sometimes favor the initial coupling over the subsequent one.
-
Ligand Choice: Certain ligands can provide better selectivity for monoarylation. Josiphos-type ligands have shown success in this area.[14]
-
Use of Ammonia Surrogates: For the synthesis of primary anilines, using an ammonia equivalent like benzophenone imine, followed by hydrolysis, can be an effective strategy to avoid diarylation.[1]
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amidation
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in your chosen solvent (e.g., toluene). A typical catalyst loading is 1-2 mol% palladium.
-
-
Reaction Setup:
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent (e.g., toluene, 5 mL) to the vial via syringe.
-
Add the catalyst/ligand stock solution via syringe.
-
-
Execution:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the predetermined time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: A typical workflow for palladium-catalyzed amidation.
References
- Corbet, M. & Bolm, C. (2018).
- Astruc, D. (2008). Palladium Nanoparticles as Efficient Green Homogeneous and Heterogeneous Carbon−Carbon Coupling Precatalysts: A Unifying View. Inorganic Chemistry.
- Barluenga, J. & Valdés, C. (2011). The Buchwald–Hartwig Amination After 25 Years.
- Al-Thabaiti, S. A. & Khan, Z. (2018). Recent Progress in the Application of Palladium Nanoparticles: A Review. MDPI.
- Singh, J., et al. (2022). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers in Chemistry.
- Denton, R. M., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry.
- Djakovitch, L. & Felpin, F.-X. (2019). Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)
- Bao, X., et al. (2017). Heterogeneous recyclable nano-palladium catalyzed amidation of esters using formamides as amine sources. Green Chemistry.
- Laskowski, C. A., et al. (2019).
- Campisciano, V., et al. (2021). Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. MDPI.
- LibreTexts. (2021). Oxidative addition and palladium coupling. Chemistry LibreTexts.
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- Bäckvall, J.-E., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- Trost, B. M., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
- Young, I. S., et al. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters.
- Daugulis, O. (2009). Palladium-Catalyzed Amidation of Unactivated C(sp3)H Bonds: from Anilines to Indolines.
- Schoenberg, A. & Heck, R. F. (1974). Palladium-catalyzed amidation of aryl, heterocyclic, and vinylic halides. The Journal of Organic Chemistry.
- Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
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- Bao, X., et al. (2017). Heterogeneous Recyclable Nano-Palladium Catalyzed Amidation of Esters Using Formamides as Amine Sources. Request PDF.
- Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Lipshutz, B. H. & Ghorai, S. (2019). Recent Green and Sustainable Pd‐Catalyzed Aminations.
- LibreTexts. (2021). 1.
- Canty, A. J., et al. (1995). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. Organometallics.
- Ferreira, A. M., et al. (2020). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals.
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- Whiting, A., et al. (2015).
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- Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society.
- Hazari, N. & Melvin, P. R. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society.
- Moulijn, J. A., et al. (2001). Poisoning and deactivation of palladium catalysts.
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- Leitch, J. A. & Rzepa, H. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
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- BenchChem. (2024). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Newman, S. G. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters.
- BenchChem. (2024). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- Varma, R. S. (2023).
- Hartwig, J. F., et al. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.
- Leibler, I. N-M., et al. (2025). Reversibility and Enantioselectivity of Palladium-Catalyzed Allylic Aminations: Ligand, Base-Additive, and Solvent Effects. Request PDF.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Lipshutz, B. H. (2021). Palladium-Catalyzed Aminations in Flow ...
- Heyduk, A. F. & Meyer, K. (2023). Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to-Metal H-Atom Transfer and an Organometallic Radical Rebound Mechanism. Journal of the American Chemical Society.
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Validation & Comparative
The Chemist's Compass: Navigating Reactivity of Dioxaborinane vs. Pinacol Boronate Esters
A Senior Application Scientist's Guide to Selecting the Optimal Boron Reagent
For the modern synthetic chemist, particularly those in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The reaction's power lies in its functional group tolerance and reliability, much of which depends on the nature of the organoboron coupling partner. For decades, pinacol boronate esters (Bpins) have been the undisputed workhorse. However, the emergence and growing appreciation of dioxaborinane-based esters, including the revolutionary N-methyliminodiacetic acid (MIDA) boronates, demand a more nuanced understanding.
This guide provides an in-depth comparison of these two critical classes of boronate esters. We will move beyond simple cataloging of features to explore the fundamental structural and electronic differences that dictate their stability and reactivity. This analysis is grounded in experimental data and mechanistic principles to empower researchers to make informed, rational decisions in their synthetic planning.
At the Core: Structural and Electronic Divergence
The fundamental difference between these two families of boronate esters lies in their cyclic structure, which in turn governs the steric environment and Lewis acidity of the central boron atom.
-
Pinacol Boronate Esters (Bpin): These are five-membered dioxaborolanes formed from the esterification of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The defining feature is the sterically demanding environment created by the four methyl groups on the diol backbone. This bulk provides significant kinetic stability.[1]
-
Dioxaborinane Boronate Esters: These are six-membered rings formed with 1,3-diols, such as 1,3-propanediol or, more commonly, the sterically hindered neopentyl glycol (2,2-dimethyl-1,3-propanediol). The six-membered ring is more conformationally flexible and generally less strained than the five-membered dioxaborolane ring.
Caption: Core structures of Pinacol (Bpin) vs. Dioxaborinane boronate esters.
A Tale of Two Stabilities: Hydrolytic and Chromatographic Resilience
The utility of a boronate ester is often dictated by its ability to survive purification and the various reaction conditions of a multi-step synthesis. Here, the differences become stark.
Hydrolytic Stability: Boronate esters are susceptible to hydrolysis, which can lead to reagent decomposition and the formation of undesirable boronic acids or boroxines.[2][3][4][5]
-
Pinacol Esters: While considered relatively robust, the formation of Bpin esters is reversible in the presence of water or alcohols.[6][7][8] This can lead to premature deprotection and reagent loss during aqueous workups or chromatography on wet silica gel.[7][8]
-
Dioxaborinane Esters: Six-membered dioxaborinanes, especially those derived from neopentyl glycol, demonstrate significantly higher stability towards hydrolysis compared to their five-membered Bpin counterparts.[9] This enhanced stability is crucial in complex syntheses where the boron moiety must be carried through multiple steps.
A special class of dioxaborinanes, MIDA boronates , exhibit exceptional hydrolytic stability. The trivalent N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the boron atom, creating a tetracoordinate species that is remarkably stable to a wide range of anhydrous reaction conditions and chromatography.[10][11][12][13]
| Reagent Class | Ring Size | Key Diol | Relative Hydrolytic Stability | Chromatographic Stability |
| Pinacol Boronate | 5-membered | Pinacol | Moderate; reversible formation | Generally good |
| Dioxaborinane | 6-membered | Neopentyl Glycol | High to Very High | Good to Excellent[14] |
| MIDA Boronate | 6-membered | MIDA | Exceptional | Exceptional[10][13] |
| Caption: Comparative stability profiles of common boronate esters. |
The Crucible of Reactivity: The Suzuki-Miyaura Transmetalation
The key step in a Suzuki-Miyaura coupling is the transmetalation, where the organic group is transferred from the boron atom to the palladium catalyst.[15] The efficiency of this step is a direct consequence of the boronate ester's structure and the reaction conditions.
Two primary mechanistic pathways are generally considered:
-
Pathway A (Hydrolysis-First): The boronate ester is hydrolyzed in situ by the aqueous base to form a boronic acid, which then undergoes transmetalation. This is often assumed to be the dominant pathway for many esters.[16]
-
Pathway B (Direct Transmetalation): The boronate ester coordinates directly to the palladium complex and transfers its organic group without prior hydrolysis.[16]
Caption: Workflow for Iterative Cross-Coupling (ICC) using MIDA boronates.
From Theory to Bench: Experimental Protocols
Causality Behind Choices: The following protocols are designed for a robust, direct comparison. A palladium(II) precatalyst is chosen for its high activity and reproducibility. Potassium phosphate is a strong, effective base often used for challenging couplings, ensuring that base strength is not a limiting factor. The dioxane/water solvent system is standard and ensures solubility for both organic and inorganic reagents.
Protocol 1: Synthesis of 4-methoxyphenyl Pinacol Boronate Ester
This procedure utilizes the standard Miyaura borylation conditions.
-
Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add bis(pinacolato)diboron (1.2 eq.), 4-bromoanisole (1.0 eq.), and potassium acetate (3.0 eq.).
-
Solvent: Add anhydrous 1,4-dioxane (approx. 0.2 M).
-
Catalyst: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq.).
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours. Monitor by TLC or GC-MS for consumption of the starting aryl bromide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the title compound.
Protocol 2: Synthesis of 4-methoxyphenyl Neopentyl Glycol Boronate Ester
This protocol demonstrates the direct esterification of a boronic acid.
-
Setup: To a round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq.) and neopentyl glycol (1.1 eq.).
-
Solvent: Add toluene (approx. 0.3 M).
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus. Heat the mixture to reflux and stir until no more water is collected (typically 4-6 hours).
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. The resulting solid or oil is often pure enough for direct use. If necessary, recrystallize from a suitable solvent like hexanes.
Protocol 3: Comparative Suzuki-Miyaura Coupling
This head-to-head experiment directly probes reactivity.
-
Setup: Prepare two identical oven-dried Schlenk flasks (Flask A and Flask B) under a nitrogen atmosphere.
-
Reagents:
-
To both flasks, add 4-chlorotoluene (1.0 eq.), potassium phosphate (K3PO4, 2.0 eq.), and the palladium catalyst (e.g., XPhos Pd G3, 0.02 eq.).
-
To Flask A , add 4-methoxyphenyl pinacol boronate ester (from Protocol 1, 1.2 eq.).
-
To Flask B , add 4-methoxyphenyl neopentyl glycol boronate ester (from Protocol 2, 1.2 eq.).
-
-
Solvent: Add a 5:1 mixture of 1,4-dioxane and water to each flask (approx. 0.15 M).
-
Reaction: Heat both flasks to 100 °C in a heating block.
-
Monitoring & Analysis: Take aliquots from each reaction at identical time points (e.g., 1h, 2h, 4h, 8h). Quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion to the biaryl product. This provides a direct kinetic comparison of the two esters under identical conditions.
-
Workup: After completion, cool the reactions, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and purify by chromatography. Compare the isolated yields.
Conclusions and Strategic Recommendations
The choice between a dioxaborinane and a pinacol boronate ester is not a matter of "better" or "worse," but a strategic decision based on the synthetic goal.
-
Choose Pinacol Boronate Esters (Bpin) for:
-
Choose Dioxaborinane Boronate Esters for:
-
Multi-step syntheses where the boron moiety must survive a range of reaction conditions. Their superior hydrolytic stability is a key advantage. [9][14] * When purification challenges or aqueous workups might lead to decomposition of less stable esters.
-
Specifically choose MIDA Boronates for programmed, iterative syntheses and when absolute control over reactivity is required. [10][12][13]They represent the pinnacle of stability and controlled release in the boronate ester toolkit.
-
By understanding the fundamental principles of structure, stability, and mechanism, the modern chemist can leverage the full, diverse power of organoboron chemistry, selecting not just a reagent, but the right strategy for success.
References
- Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society.
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- Smith, A. B., et al. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry.
- Various Authors.
- Musho, T. D., et al. (2014). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository.
- Gillis, E. P. (2010).
- Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Wang, L., et al. (2012).
- Various Authors. (2013). HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS.
- Li, J., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. inno-pharmchem.com.
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- Enamine. Aliphatic Pinacol Boronates for Medicinal Chemistry. enamine.net.
- Sigma-Aldrich.
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- Various Authors. Comparison of reactivity of different boron reagents.
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- Roy, A., & Brown, H. C. (2006). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry.
- Asadi, H., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society.
- Various Authors. Order of thermodynamic stability of representative boronic esters.
- Osakada, K., & Nishihara, Y. (2011).
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A Senior Application Scientist's Guide to the Structural Validation of Biaryl Amides by Mass Spectrometry
Introduction
Biaryl amides are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The unambiguous confirmation of their chemical structure is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies and essential for ensuring safety and efficacy.[3][4] Mass spectrometry (MS) has become a pivotal technique in this process, offering exceptional sensitivity and profound structural insight.[3][4][5]
This guide provides a comprehensive, technically-grounded comparison of mass spectrometry workflows for the structural validation of a novel biaryl amide, designated "BAP-2026." As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices. We will explore the critical decision of ionization technique, harness the power of high-resolution mass spectrometry (HRMS) for elemental formula determination, and utilize tandem mass spectrometry (MS/MS) for definitive structural confirmation, including isomer differentiation. This document is designed for researchers, scientists, and drug development professionals dedicated to establishing robust, self-validating analytical methods.
Choosing the Right Ionization Technique: A Critical First Step
The initial challenge in MS analysis is the gentle conversion of the analyte into a gas-phase ion. For biaryl amides, the two most prevalent atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[6][7] The choice is dictated by the molecule's physicochemical properties, primarily its polarity and thermal stability.[8]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization method ideal for polar, and often larger, molecules that are prone to thermal degradation.[6][8] It generates ions directly from a solution, typically producing protonated molecules [M+H]⁺ with minimal fragmentation.[6] For a moderately polar molecule like a biaryl amide, ESI is generally the preferred starting point to ensure the molecular ion is preserved for subsequent MS/MS analysis.[9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that can withstand heating.[7][10] The analyte is first vaporized before being ionized through gas-phase reactions.[7] This process is more energetic than ESI and can sometimes induce in-source fragmentation, which can complicate molecular weight determination but may offer preliminary structural clues.[8]
Comparative Rationale for BAP-2026
| Ionization Technique | Optimal Analyte Polarity | Thermal Stability Requirement | Expected Primary Ion for BAP-2026 | Likelihood of In-Source Fragmentation |
| ESI | Polar to Moderately Polar[6][8] | Not critical; suitable for labile compounds[7] | [M+H]⁺ | Low |
| APCI | Non-polar to Moderately Polar[6][7] | Must be thermally stable[8] | [M+H]⁺ | Moderate |
Given the amide functionality and aromatic systems imparting moderate polarity, ESI is the logical choice for BAP-2026 to maximize the abundance of the intact molecular ion, a prerequisite for robust MS/MS experiments.
High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass
Determining the elemental composition of a new chemical entity is a fundamental step in its identification. High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or FT-ICR, provides mass accuracy in the low parts-per-million (ppm) range, allowing for the confident assignment of a unique elemental formula.[3] This capability is crucial for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
Experimental Protocol: HRMS Analysis of BAP-2026
-
Sample Preparation: Accurately weigh and dissolve BAP-2026 in a suitable LC-MS grade solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL. The formic acid serves to promote protonation for positive ion mode analysis.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with a heated ESI source.
-
Method Parameters:
-
Ionization Mode: Positive ESI
-
Mass Resolution: Set to >100,000 (FWHM) to ensure sufficient mass accuracy for formula determination.
-
Scan Range: A range of m/z 100-1000 is typically sufficient for small molecule analysis.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a certified calibration solution to guarantee mass accuracy.
-
-
Data Analysis:
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental formula based on the highly accurate mass measurement, typically with a mass tolerance of < 3 ppm.
-
The proposed formula must be chemically plausible and consistent with the synthetic pathway used to create BAP-2026. The confidence in this assignment can be further increased by comparing the experimental isotopic pattern with the theoretical pattern for the proposed formula.[11]
-
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Definitive Confirmation
While HRMS provides the elemental formula, it does not reveal the arrangement of those atoms. Tandem Mass Spectrometry (MS/MS) is the definitive technique for structural elucidation.[5][12] In this process, the molecular ion (precursor ion) is isolated, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass analyzed.[13] The fragmentation pattern serves as a structural fingerprint.
Characteristic Fragmentation of Biaryl Amides
For aromatic amides, the most common fragmentation pathway involves the cleavage of the amide (N-CO) bond.[14][15] This is a predictable and diagnostically valuable fragmentation.
-
N-CO Bond Cleavage: This cleavage typically results in the formation of an acylium ion and an amine fragment. The stability of the aryl acylium cation, often enhanced by conjugation, makes this a dominant pathway.[14][15]
Experimental Workflow: MS/MS Analysis of BAP-2026
Caption: A streamlined workflow for MS/MS structural analysis.
Interpreting the Data: The resulting MS/MS spectrum is interpreted by correlating the observed product ions with the expected fragments of the BAP-2026 structure. The presence of ions corresponding to both the biaryl-acylium portion and the amine portion provides strong evidence for the proposed connectivity. Accurate mass measurement of these fragment ions via HRMS/MS further solidifies the structural assignment.[16]
Comparative Case Study: Using MS/MS to Differentiate Positional Isomers
A common challenge in organic synthesis is the potential formation of positional isomers, which have identical elemental formulas and are therefore indistinguishable by HRMS alone. However, their different substitution patterns can lead to distinct MS/MS fragmentation patterns, making tandem MS a powerful tool for their differentiation.[17][18][19]
Let's consider a hypothetical positional isomer of BAP-2026. While both compounds would yield the same precursor ion mass, the stability of the fragment ions or the activation energy required for certain bond cleavages might differ. This can manifest in two ways:
-
Different Relative Abundances: The ratio of key fragment ions may differ significantly between isomers.
-
Diagnostic Fragment Ions: One isomer may produce a unique fragment ion that the other does not, often due to a substituent influencing the fragmentation pathway (e.g., through ortho effects or steric hindrance).
Hypothetical MS/MS Data Comparison: BAP-2026 vs. Isomer
| Parameter | BAP-2026 | Positional Isomer | Rationale for Difference |
| Precursor Ion [M+H]⁺ (m/z) | 450.1234 | 450.1234 | Isomers have the same mass. |
| Fragment A (m/z) | 250.0123 | 250.0123 | Common fragment from amide cleavage. |
| Fragment B (m/z) | 200.1111 | 200.1111 | Common fragment from amide cleavage. |
| Diagnostic Fragment C (m/z) | Not Observed | 182.0999 | Unique fragment formed due to a substituent-driven rearrangement in the isomer. |
| Ratio (Fragment A / Fragment B) | 5.2 | 1.3 | Different stabilities of the precursor or fragment ions due to substituent position. |
This comparative analysis demonstrates that even without chromatographic separation, MS/MS can provide the necessary data to confirm the correct product structure and identify isomeric impurities.[18]
Conclusion
The structural validation of a novel biaryl amide by mass spectrometry is a systematic process that builds confidence at each stage. It begins with an informed choice of ionization technique to preserve the molecular ion. High-resolution mass spectrometry then provides an unambiguous elemental formula. Finally, tandem mass spectrometry delivers a detailed structural fingerprint that confirms atomic connectivity and can definitively differentiate between isomers. By integrating these steps into a cohesive workflow, scientists can achieve a high degree of confidence in their product's structure, fulfilling a critical requirement for the advancement of drug development and chemical research.
References
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Holčapek, M., Jirásko, R., & Lísa, M. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. Available at: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]
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Jirásko, R., Holčapek, M., & Lísa, M. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. ResearchGate. Available at: [Link]
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SCIEX. (2015). Mass Spectrometry in Small Molecule Drug Development. Technology Networks. Available at: [Link]
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Li, S., & Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7153. Available at: [Link]
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Crotti, S., & Traldi, P. (2023). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass spectrometry reviews, 42(4), 1244–1260. Available at: [Link]
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Crotti, S., & Traldi, P. (2021). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. ResearchGate. Available at: [Link]
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Gunn, T. J., et al. (2013). Differentiating Isobaric Steroid Hormone Metabolites Using Multi-Stage Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(3), 404–412. Available at: [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]
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Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available at: [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available at: [Link]
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IntechOpen. (2018). Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. IntechOpen. Available at: [Link]
-
Thiele, H., et al. (2009). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available at: [Link]
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Farré, M., et al. (2012). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. Rapid Communications in Mass Spectrometry, 26(2), 149–159. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
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Shimadzu. (n.d.). Interfaces for LC-MS. Shimadzu Scientific Instruments. Available at: [Link]
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da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21401–21411. Available at: [Link]
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Fauber, B. P., et al. (2016). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 953–958. Available at: [Link]
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da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]
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Díaz-Zavala, N. P., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Available at: [Link]
-
Bar, N., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. Available at: [Link]
-
Budzik, B., et al. (2010). 2' biaryl amides as novel and subtype selective M1 agonists. Part II: Further optimization and profiling. Bioorganic & Medicinal Chemistry Letters, 20(12), 3545–3549. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal Base for Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryls, which are common motifs in pharmaceuticals.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[2][3] While the palladium catalyst and ligands often receive the most attention, the choice of base is a critical, and sometimes overlooked, parameter that can dramatically influence reaction yield, kinetics, and overall efficiency.[4]
This guide provides a comparative analysis of commonly employed bases, supported by experimental data and mechanistic insights, to empower you to make rational, evidence-based decisions in your reaction development. We will move beyond simple recommendations to explain the fundamental role of the base and provide a robust framework for empirical optimization.
The Mechanistic Role of the Base: More Than a Proton Scavenger
The Suzuki-Miyaura coupling is not base-free; the base plays a crucial and active role in the catalytic cycle.[5] Its primary function is to activate the boronic acid.[6] Neutral boronic acids are generally not nucleophilic enough to participate in the key transmetalation step with the palladium(II) complex formed after oxidative addition.[7]
The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This anionic boronate has increased electron density on the boron-bound carbon, which significantly accelerates the transfer of the organic group from boron to the palladium center (transmetalation).[7][8]
Computational and experimental studies have confirmed that this activation is the dominant pathway.[8] Therefore, the choice of base directly impacts the concentration and reactivity of the key boronate intermediate, thereby governing the overall rate of the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the essential activation of the boronic acid by a base to form a reactive boronate species required for transmetalation.
Comparative Analysis of Common Bases
The efficacy of a base is context-dependent, influenced by the substrates, solvent, and catalyst system. However, general performance trends provide an excellent starting point for reaction optimization. We will compare four common classes of inorganic bases: carbonates, phosphates, hydroxides, and fluorides.
| Base Class | Example(s) | pKa (of conjugate acid) | Typical Conditions | Strengths | Weaknesses |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 10.3 (HCO₃⁻) | Aqueous/alcoholic solvents, 80-100 °C | Cost-effective, widely applicable, good starting point.[2][9] | Can be slow; may be ineffective for hindered or electron-poor substrates. |
| Phosphates | K₃PO₄ | 12.3 (HPO₄²⁻) | Anhydrous THF, Dioxane, Toluene | Stronger base, effective for challenging substrates (e.g., aryl chlorides, hindered partners).[10] | Hygroscopic, can lead to side reactions if not fully anhydrous. |
| Hydroxides | Ba(OH)₂, NaOH, KOH | ~14 (H₂O) | Aqueous mixtures | Very strong base, can drive difficult couplings to completion.[10] | Can promote base-sensitive side reactions (e.g., ester hydrolysis, protodeboronation).[11] |
| Fluorides | KF, CsF | 3.2 (HF) | Anhydrous THF, DMF | Highly effective, especially in anhydrous conditions; fluoride anion assists in breaking the B-O bond.[2] | Can be more expensive; performance is highly dependent on anhydrous state. |
Note: The yields and reaction conditions presented are indicative and can vary significantly based on the specific reactants, catalyst, ligand, and temperature used.[2]
Causality Behind Base Selection:
-
Sodium Carbonate (Na₂CO₃): This is often the first base to try due to its low cost and moderate basicity, making it compatible with a wide range of functional groups.[9][12] It is typically used in aqueous solvent mixtures, where it generates the active hydroxide species in situ.
-
Potassium Phosphate (K₃PO₄): When carbonates fail, especially with less reactive aryl chlorides or sterically hindered substrates, the stronger basicity of K₃PO₄ is often required to achieve a sufficient rate of boronate formation.[10] It is typically used in anhydrous organic solvents.
-
Cesium Carbonate (Cs₂CO₃): The "cesium effect" is a well-documented phenomenon where Cs⁺ cations can influence the reaction, sometimes leading to higher yields and faster rates compared to other alkali metal carbonates.[13] This is attributed to the higher solubility of cesium salts and potential coordination effects, though it comes at a higher cost.
-
Potassium Fluoride (KF): Fluoride bases are unique. The F⁻ ion can directly coordinate to the boron atom, facilitating the formation of a reactive trifluoroborate species and activating the C-B bond for transmetalation, even with base-labile functional groups present.[6]
Experimental Protocol: A Self-Validating System for Base Screening
To reliably compare bases for a specific Suzuki-Miyaura coupling, a standardized experimental protocol is essential. This methodology outlines a parallel screening process to identify the optimal base for your system.
Caption: A standardized workflow for the parallel screening of bases to optimize a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a set of identical reaction vials equipped with stir bars, add the aryl halide (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).
-
To each individual vial, add one of the bases to be screened (2.0 mmol, 2.0 equiv). Example bases include Na₂CO₃, K₂CO₃, K₃PO₄, and KF. Ensure bases like K₃PO₄ are freshly dried if anhydrous conditions are being tested.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any required ligand to each vial.
-
-
Reaction Execution:
-
To each vial, add the chosen solvent (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 90 °C).
-
Stir the reactions vigorously for a set period (e.g., 12 hours) or until completion is indicated by monitoring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the consumption of the limiting reactant (aryl halide) across the different reaction conditions.
-
Upon completion, cool the reactions to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Comparison:
-
Analyze the crude product from each reaction vial. The most accurate comparison of yield is achieved using ¹H NMR spectroscopy with a known amount of an internal standard.
-
Compare the calculated yields and purity for each base to determine the optimal conditions for your specific transformation.
-
By adhering to this systematic approach, you can confidently and efficiently identify the most effective base, ensuring the robustness and reproducibility of your Suzuki-Miyaura coupling reactions.
References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
-
A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Screening of different bases for Suzuki coupling a. ResearchGate. [Link]
-
Influence of the Base on Pd@MIL‐101‐NH2(Cr) as Catalyst for the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]
-
Use of Base Metals in Suzuki Coupling. Wordpress. [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
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- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to Assessing Boronic Ester Purity by ¹¹B NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Boronic Esters
Boronic esters are indispensable reagents in modern organic chemistry, most famously as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon and carbon-heteroatom bonds has made them foundational building blocks in pharmaceutical development and materials science. However, the efficacy, reproducibility, and safety of these applications are directly contingent on the purity of the boronic ester starting material. Common impurities, such as the parent boronic acid and its cyclic anhydride, the boroxine, can significantly impact reaction yields and introduce downstream purification challenges. Therefore, robust analytical methods for accurate purity assessment are not just a matter of quality control; they are a prerequisite for successful research and development.
This guide provides an in-depth comparison of analytical techniques for assessing boronic ester purity, with a primary focus on the superior capabilities of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, provide validated protocols, and present data to empower scientists to make informed decisions for their analytical needs.
Why ¹¹B NMR? A Direct Window into the Boron Core
While various analytical techniques can provide information about a sample's composition, ¹¹B NMR spectroscopy offers a unique and powerful advantage: it directly interrogates the boron nucleus. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the preferred nucleus for analysis due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper, more easily interpretable signals[1][2].
The chemical environment surrounding the boron atom—specifically its hybridization and coordination number—dramatically influences its ¹¹B NMR chemical shift. This sensitivity makes ¹¹B NMR an exceptional tool for distinguishing between the desired trigonal (sp²) boronic ester and common tetracoordinate (sp³) or other trigonal boron impurities[2][3][4].
Comparison of Analytical Methods for Purity Assessment
No single analytical technique is a panacea. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, or high throughput. Here, we compare ¹¹B NMR with other common techniques used for analyzing boronic esters.
| Technique | Primary Strengths | Primary Limitations | Ideal Use Case |
| ¹¹B NMR Spectroscopy | Directly observes the boron nucleus , highly specific, quantitative, excellent for identifying boron-containing impurities (e.g., boroxines). | Lower sensitivity compared to MS, requires specialized NMR equipment, broad peaks due to quadrupolar relaxation can sometimes be a challenge[5]. | Definitive identification and quantification of boronic esters and their boron-containing impurities. |
| ¹H NMR Spectroscopy | Ubiquitous in chemistry labs, provides detailed structural information on the organic framework, can be quantitative. | Indirectly assesses purity via protons on the ester or parent molecule; signals can be complex and overlapping. | Routine check for organic impurities and confirmation of the organic moiety's structure. |
| LC-MS (HPLC/UHPLC-MS) | High sensitivity and selectivity, excellent for separating complex mixtures, provides molecular weight information[6]. | Prone to on-column hydrolysis of the boronic ester to its corresponding acid, which complicates quantitation[7][8][9]. Requires careful method development. | High-throughput screening and analysis of trace-level non-boron impurities. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | Not suitable for most boronic esters and their common impurities (boronic acids), which are non-volatile[7][10]. | Limited to specific, highly stable, and volatile boronic ester derivatives. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Avoids hydrolysis issues by using non-aqueous conditions, providing accurate quantitation of both ester and acid[10]. | Less common technique, may require specialized expertise and instrumentation. | Accurate potency determination when hydrolysis is a major concern and LC-MS is problematic. |
Interpreting the ¹¹B NMR Spectrum: A Visual Guide
The power of ¹¹B NMR lies in its distinct chemical shift ranges for different boron species. A single spectrum can provide a clear fingerprint of the sample's purity.
The most common impurity in a boronic ester sample is its corresponding boronic acid, which often exists in equilibrium with its cyclic trimer, the boroxine. Their ¹¹B NMR signals are typically found in predictable regions, allowing for straightforward identification.
-
Boronic Esters (R-B(OR')₂): Generally resonate in the δ 27–33 ppm range[11][12].
-
Boronic Acids (R-B(OH)₂): Resonate in a similar region to esters, typically around δ 29–31 ppm [11].
-
Boroxines ((RBO)₃): As cyclic anhydrides of boronic acids, they are slightly deshielded and appear slightly downfield, often around δ 33 ppm [11][13].
The diagram below illustrates the relationship between these common boron species and their characteristic regions in a ¹¹B NMR spectrum.
Experimental Protocol: Quantitative ¹¹B NMR for Purity Assessment
Achieving accurate and reproducible quantitative results from ¹¹B NMR requires careful attention to experimental parameters. The quadrupolar nature of the ¹¹B nucleus causes rapid relaxation, which can lead to signal broadening and quantification errors if not properly managed.
Objective: To determine the purity of a boronic ester sample by quantifying the relative amounts of the ester, free boronic acid, and boroxine.
Materials:
-
Boronic ester sample (~10-20 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Choose a solvent that fully dissolves the sample and its likely impurities.
-
5 mm NMR tube (Quartz tubes are recommended to avoid background signals from borosilicate glass, though modern high-quality glass tubes are often sufficient)[2].
-
NMR Spectrometer with a broadband probe tuned to the ¹¹B frequency.
-
External standard (optional, for absolute quantification).
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the boronic ester sample.
-
Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring to the NMR tube. Ensure complete dissolution. Causality: Incomplete dissolution is a primary source of quantification error.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe to the ¹¹B frequency.
-
-
Data Acquisition (Key Parameters):
-
Pulse Sequence: Use a standard single-pulse sequence (zgpg30 on Bruker systems) with proton decoupling[5].
-
Acquisition Time (AQ): Set to at least 0.1 s. A longer acquisition time can improve resolution but may not be necessary for broad signals.
-
Relaxation Delay (D1): This is the most critical parameter for quantitation . Due to the fast relaxation of ¹¹B, a shorter delay is often permissible compared to ¹³C NMR. However, to be safe, set D1 to be at least 5 times the longest T₁ of the boron species of interest. A D1 of 1-2 seconds is typically a conservative and safe starting point[5].
-
Pulse Angle: Use a 30° or smaller flip angle (e.g., p1 set to 30° of the 90° pulse width). Causality: A smaller flip angle helps ensure that all signals have fully relaxed before the next pulse, which is crucial for accurate integration.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the main peak). Typically, 128 to 1024 scans are adequate[2].
-
Spectral Width (SW): A range of -20 to 100 ppm is generally sufficient to cover most common organoboron compounds.
-
Referencing: Reference the spectrum to an external standard of BF₃·OEt₂ set to δ 0.0 ppm[13].
-
-
Data Processing & Analysis:
-
Apply a line broadening (LB) exponential multiplication factor (e.g., 5-10 Hz) to improve the S/N of the broad signals[5].
-
Perform phasing and baseline correction.
-
Integrate the signals corresponding to the boronic ester and any identified impurities (boronic acid/boroxine).
-
Calculate the purity by taking the ratio of the integral of the desired boronic ester peak to the sum of all boron-containing species' integrals.
-
The following diagram outlines this validated workflow for purity assessment.
Conclusion
For laboratories engaged in the synthesis and application of boronic esters, ensuring the purity of these critical reagents is paramount. While techniques like ¹H NMR and LC-MS have their place in a comprehensive analytical strategy, ¹¹B NMR spectroscopy stands out for its unique ability to directly, specifically, and quantitatively assess the purity of boron-containing species. By providing an unambiguous window into the boron core, it allows for the clear identification and quantification of the desired ester against its most common and problematic impurities—the corresponding boronic acid and boroxine. By following a validated protocol with carefully chosen acquisition parameters, researchers can confidently establish the purity of their materials, leading to more reliable, reproducible, and successful science.
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¹¹B NMR Chemical Shifts. San Diego State University Chemistry. [Link]
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Pietrangelo, A. et al. (2020). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(22), 5486. [Link]
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Widdifield, C. M. et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(16), 5353–5365. [Link]
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CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (Request PDF) ResearchGate. [Link]
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Valenzuela, S. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15004–15012. [Link]
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Schlett, P. et al. (2020). First-principles calculation of ¹¹B solid-state NMR parameters of boron-rich compounds II: the orthorhombic phases MgB₇ and MgB₁₂C₂ and the boron modification γ-B₂₈. Physical Chemistry Chemical Physics, 22(34), 19046-19058. [Link]
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Olah, G. A. et al. (1996). Calculated ¹¹B–¹³C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. Proceedings of the National Academy of Sciences, 93(15), 7533-7536. [Link]
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¹¹B-NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - Supporting Information. [Link]
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Kumar, A. et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1996. [Link]
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The Stable Alternative: Unlocking Synthetic Efficiency with Boronic Esters
A Senior Application Scientist's Guide to Leveraging Boronic Esters over Free Boronic Acids in Complex Synthesis
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, boronic acids have long been celebrated as versatile and indispensable reagents. Their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has solidified their position in the synthetic chemist's toolbox. However, the practical application of free boronic acids is often fraught with challenges stemming from their inherent instability. This guide provides an in-depth, evidence-based comparison of boronic esters and free boronic acids, demonstrating the clear advantages of utilizing the ester form for enhanced stability, purification, and overall synthetic efficiency.
The Instability of Free Boronic Acids: A Tale of Trimers and Troublesome Purifications
Free boronic acids, with their R-B(OH)₂ structure, possess a vacant p-orbital on the boron atom, rendering them Lewis acidic. This electronic feature, while crucial for their reactivity, is also the root of their instability. A primary pathway for degradation is the spontaneous dehydration to form cyclic trimers known as boroxines.[1][2] This equilibrium between the monomeric acid and the trimeric boroxine is highly dependent on factors such as concentration, solvent, and the presence of water.[1] The formation of boroxines complicates accurate stoichiometric calculations and can lead to inconsistent reaction outcomes.[1]
Furthermore, the purification of free boronic acids by conventional silica gel chromatography is notoriously difficult.[3][4] Their polarity leads to strong adsorption and streaking on silica gel, often resulting in significant product loss.[3] This challenge is compounded by their susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved, particularly under basic aqueous conditions or on the acidic surface of silica gel.[5][6]
Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.
Boronic Esters: A Shield Against Instability
The conversion of a boronic acid to a boronic ester by reaction with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA), provides a robust solution to these stability issues. The resulting cyclic esters effectively "protect" the reactive boronic acid functionality.
Key Advantages of Boronic Esters:
-
Enhanced Stability and Shelf-Life: Boronic esters, particularly pinacol (Bpin) and MIDA esters, are generally stable, crystalline solids with a long shelf-life.[7][8] They are significantly less prone to trimerization and can be handled and stored in air without special precautions.[7] MIDA boronates, in particular, are noted for being indefinitely stable on the benchtop as free-flowing crystalline solids.[8]
-
Simplified Purification: A major practical advantage of boronic esters is their compatibility with standard purification techniques. Unlike their free acid counterparts, many boronic esters, especially MIDA boronates, are stable to silica gel column chromatography, allowing for easy and efficient purification.[3][4][9][10] This leads to higher purity of the starting material and more reproducible reaction outcomes.
-
Improved Reaction Performance and Yields: The enhanced stability of boronic esters directly translates to improved performance in cross-coupling reactions. By mitigating decomposition pathways like protodeboronation, boronic esters often provide higher yields of the desired product compared to the corresponding boronic acids under identical conditions.[4][10]
-
Modulated Reactivity for Iterative Synthesis: MIDA boronates have revolutionized complex molecule synthesis through the concept of "iterative cross-coupling".[11] The MIDA ligand renders the boronate unreactive under anhydrous cross-coupling conditions.[11] The boronic acid can then be liberated in a controlled manner by treatment with a mild aqueous base, allowing for sequential, iterative coupling reactions without the need for intermediate purification.[11]
Quantitative Performance Comparison: Boronic Acid vs. Boronic Ester in Suzuki-Miyaura Coupling
The following table summarizes a comparative study of a Suzuki-Miyaura coupling reaction between an aryl bromide and either a free boronic acid, its pinacol ester, or a more sterically hindered Epin ester, highlighting the superior performance of the ester derivatives.
| Boron Reagent | Structure | Stability on Silica Gel | Yield (%) |
| 4-Methoxyphenylboronic Acid | 4-MeO-C₆H₄-B(OH)₂ | Poor (Decomposition) | 0 |
| 4-Methoxyphenylboronic Acid Pinacol Ester (Bpin) | 4-MeO-C₆H₄-B(pin) | Moderate (Some Tailing) | 2 |
| 4-Methoxyphenylboronic Acid 1,1,2,2-Tetraethylethylene Glycol Ester (Epin) | 4-MeO-C₆H₄-B(Epin) | High (Stable Spot) | >99 |
Data adapted from Oka, N., et al., Org. Lett. 2022, 24, 3510–3514.[10]
This data clearly demonstrates that for this particular system, the free boronic acid is completely ineffective, while the pinacol ester gives a negligible yield. In stark contrast, the more stable and readily purified Epin boronic ester provides a near-quantitative yield of the cross-coupled product.
Experimental Protocols: A Practical Guide
The following protocols provide a step-by-step guide for the synthesis of a pinacol boronic ester from a boronic acid and a subsequent Suzuki-Miyaura cross-coupling reaction, illustrating the practical handling of these reagents.
Protocol 1: Synthesis of Phenylboronic Acid Pinacol Ester
Caption: Workflow for the synthesis of a pinacol boronic ester.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add phenylboronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Solvent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude phenylboronic acid pinacol ester can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid Pinacol Ester with 4-Bromoanisole
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 4-bromoanisole (1.0 equiv), phenylboronic acid pinacol ester (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv). Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Conclusion
While free boronic acids remain important reagents in organic synthesis, their inherent instability presents significant practical challenges. The conversion to boronic esters, particularly pinacol and MIDA esters, offers a robust and reliable solution. The enhanced stability, ease of purification, and improved reaction performance make boronic esters the superior choice for a wide range of synthetic applications, from routine cross-coupling reactions to complex, multi-step total synthesis. For researchers, scientists, and drug development professionals, embracing the use of boronic esters is a strategic move towards more efficient, reproducible, and successful synthetic outcomes.
References
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Organic Syntheses. Lithiation of N,N-Diisopropyl-O-(2-trimethylsilylethyl)carbamate with sec-Butyllithium and (-)-Sparteine, and Subsequent Asymmetric Homologation of a Boronic Ester. Org. Synth.2011 , 88, 203. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. The protodeboronation of (hetero)arylboronic esters: direct versus prehydrolytic pathways and self-/auto-catalysis. J. Am. Chem. Soc.2021 , 143 (36), 14595–14609. [Link]
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Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Org. Lett.2022 , 24 (19), 3510–3514. [Link]
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Zhang, Z.; Wang, W.; Wang, J. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Aust. J. Chem.2023 , 76 (4), 194-200. [Link]
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Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California2017 . [Link]
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Lee, C. H.; Lee, S.; Lee, J.; Kim, J.; Lee, S. G.; Kim, J. A General and Operationally Simple Protocol for the Synthesis of MIDA Boronates from Boronic Acids. Org. Synth.2022 , 99, 92-110. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021 , 143, 14595-14609. [Link]
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ResearchGate. Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5-diphenyl-1,3,4-oxadiazole (6, 7). [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
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Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth.2020 , 97, 1-11. [Link]
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Gifu Pharmaceutical University. New aryl boronates are stable on silica gel and easy-to-handle. [Link]
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ResearchGate. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2014 , 43, 3130-3144. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
This document provides essential procedural guidance for the safe and compliant disposal of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, integrating principles of chemical safety, regulatory compliance, and operational efficiency. Our objective is to furnish you with a self-validating system for waste management that prioritizes personnel safety and environmental stewardship.
Core Principle: Hazard-Informed Waste Management
Based on data from structurally analogous compounds, this substance should be handled as a hazardous material. Benzamide itself is suspected of causing genetic defects (H341) and is harmful if swallowed (H302). The pinacol ester analog, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide, is classified as an oral acute toxicant (Category 4)[1]. Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.
Inferred Hazard Profile
The following table summarizes the anticipated hazards, compiled from data on closely related benzamide and boronic ester derivatives. This conservative approach ensures the highest level of safety.
| Hazard Classification | GHS Hazard Code | Rationale & Source Analogy |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. Based on data for benzamide and its pinacol boronic ester analog[1]. |
| Germ Cell Mutagenicity (Category 2) | H341 | Suspected of causing genetic defects. A known risk for the parent benzamide structure. |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation. A common classification for related benzamide derivatives[2][3]. |
| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation. Consistent with related benzamide compounds[2][3][4]. |
Crucial Directive: Under no circumstances should waste containing this compound be disposed of in standard laboratory trash or discharged into the sanitary sewer system[5]. All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7].
Disposal Decision Workflow
The appropriate disposal pathway depends on the quantity of the waste and the nature of the waste stream (e.g., pure compound, reaction mixture, contaminated materials). The following diagram outlines the decision-making process.
Caption: Disposal decision workflow for 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide.
Standard Operating Procedures for Disposal
Adherence to your institution's written Chemical Hygiene Plan (CHP) is mandatory for all laboratory operations, including waste disposal[8][9].
Pathway A: Direct Disposal Protocol (Preferred for Small Quantities)
This is the most direct and common method for disposing of residual solids, contaminated personal protective equipment (PPE), and small volumes of solutions.
-
Segregation: Collect all waste materials containing 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide separately from other waste streams to prevent inadvertent reactions[7].
-
Solid Waste: Includes excess reagent, contaminated weighing paper, gloves, and silica gel.
-
Liquid Waste: Includes mother liquor from crystallizations or solutions in organic solvents.
-
-
Containment: Place waste into a chemically compatible, sealable container that is in good condition. Ensure the container is appropriate for the type of waste (e.g., solid waste container, solvent safety can)[6].
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include[10]:
-
The full, unambiguous chemical name: "4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide".
-
A clear indication of the primary hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. The storage area must be secure and provide secondary containment to mitigate spills[11].
-
Collection: Once the container is full or the accumulation time limit is reached, arrange for collection through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor[7].
Pathway B: Pre-Treatment via Basic Hydrolysis (For Larger Quantities)
For larger quantities or process waste streams, chemical pre-treatment can simplify disposal by converting the boronic ester into a water-soluble boronate salt. The dioxaborinane ring is susceptible to hydrolysis under basic conditions, breaking the B-O bonds[12][13]. This procedure must be performed in a certified chemical fume hood with appropriate PPE.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place the flask in a heating mantle.
-
Charge Vessel: Transfer the waste material containing 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide into the flask. If it is dissolved in an organic solvent, the solvent can be removed under reduced pressure first, if safe to do so.
-
Hydrolysis:
-
Add a sufficient volume of a 1:1 mixture of water and a water-miscible co-solvent (e.g., tetrahydrofuran or ethanol) to create a stirrable slurry.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) via the dropping funnel while stirring vigorously. The boronic ester will hydrolyze to the corresponding sodium boronate salt, which is water-soluble[14][15].
-
After the addition is complete, gently heat the mixture to 40-50°C for 1-2 hours to ensure complete hydrolysis.
-
-
Neutralization: Cool the reaction mixture to room temperature. While monitoring with a pH meter, carefully neutralize the solution to a pH between 6.5 and 8.0 by slowly adding 1 M hydrochloric acid (HCl).
-
Final Disposal: Transfer the resulting neutralized aqueous solution to a properly labeled aqueous hazardous waste container and manage it according to Pathway A (steps 3-5).
Spill Management
In the event of a spill, immediate and proper response is critical to minimize exposure and environmental impact.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control & Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills of solutions in flammable solvents.
-
PPE: Don appropriate PPE before cleanup, including at a minimum:
-
Chemical splash goggles and a face shield.
-
Double-layered nitrile gloves.
-
A chemically resistant lab coat.
-
-
Cleanup:
-
For solid spills, carefully sweep the material into a container. Avoid creating dust.
-
For liquid spills, cover with absorbent material, allow it to soak, and then scoop the material into a container.
-
-
Disposal of Cleanup Debris: All materials used for cleanup (absorbents, contaminated PPE) must be disposed of as hazardous waste according to the protocol in Section 3.1[11].
-
Reporting: Report the incident to your laboratory supervisor and your institution's EH&S department as required by your Chemical Hygiene Plan[16].
Regulatory Framework: A Foundation of Safety and Compliance
All procedures described are grounded in established regulatory standards designed to protect laboratory personnel and the environment.
-
OSHA 29 CFR 1910.1450: This standard, known as "Occupational Exposure to Hazardous Chemicals in Laboratories" or the "Laboratory Standard," mandates the creation and implementation of a Chemical Hygiene Plan (CHP)[8]. The CHP is the master document for safe chemical handling in your laboratory and must include specific procedures for waste disposal[9][17].
-
EPA 40 CFR Parts 260-273: These regulations, established under the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from its point of generation to its final disposal ("cradle to grave")[6][18][19]. Key requirements include proper waste identification, container management, labeling, and the use of a manifest system for tracking waste transported off-site[10][19].
By adhering to the protocols in this guide, you ensure that your laboratory practices align with these foundational standards, fostering a culture of safety and maintaining full regulatory compliance.
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Chemicalbook. (2025, September 25). N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[8][16]dioxaborolan-2-yl)-benzamide.
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Chemicalbook. (n.d.). n-methyl-n-pyridin-2-yl-4-(4,4,5,5-tetramethyl-[8][16]dioxaborolan-2-yl)-benzamide.
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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide
For the innovative researcher in drug discovery and development, the synthesis of novel compounds is both an art and a science, demanding precision, foresight, and an unwavering commitment to safety. Among the vast array of reagents utilized, organoboron compounds, such as 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, have emerged as powerful tools.[1][2][3][4] Their unique chemical properties facilitate a wide range of synthetic transformations, yet also necessitate a nuanced approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling this specific boronic acid derivative, ensuring both the integrity of your research and the well-being of your team.
Understanding the Hazard Profile: More Than Just a Reagent
Assumed Hazard Classifications:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[7][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[5][6] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5][6] |
The core directive for handling this compound is to prevent all routes of exposure: ingestion, inhalation, and skin/eye contact. The operational plan outlined below is designed to create a multi-layered defense against these risks.
The Shield of Protection: A Step-by-Step PPE Protocol
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The following protocol is not merely a checklist but a systematic approach to minimizing exposure.
Engineering Controls: The First Line of Defense
Before any personal protective gear is worn, ensure the primary engineering controls are in place and functioning correctly.
-
Fume Hood: All handling of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, from weighing to reaction setup and workup, must be conducted in a certified chemical fume hood.[10] This is to mitigate the risk of inhaling fine powders or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment: Your Last and Most Personal Barrier
The selection and proper use of PPE are paramount.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory.[11] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.[11]
-
Face Shield: When handling larger quantities (above 10g) or during procedures with a higher risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.
-
-
Hand Protection:
-
Nitrile Gloves: Nitrile gloves offer excellent protection against a wide range of chemicals and are the recommended choice for handling this compound.[12]
-
Double Gloving: For extended handling periods or during transfers, wearing two pairs of nitrile gloves is a prudent measure. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Glove Inspection: Always inspect gloves for any signs of degradation or punctures before and during use.
-
-
Body Protection:
-
Respiratory Protection:
-
Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant dust outside of a fume hood (e.g., during a large-scale transfer or a spill), a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.[9]
-
Operational Workflow: From Vial to Reaction
This workflow visualizes the critical steps for safely incorporating 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide into a chemical synthesis.
Caption: A logical workflow for the safe handling and use of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide.
Spill Management and Waste Disposal: A Controlled Conclusion
Accidents can happen, but with a clear plan, they can be managed safely and effectively.
Spill Response
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Assess the Situation: From a safe distance, assess the extent of the spill.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, which may include a respirator if the spill generates dust.
-
Containment: For solid spills, gently cover the material with an absorbent, non-reactive material like vermiculite or sand to prevent it from becoming airborne.
-
Cleanup: Carefully sweep the contained material into a designated waste container. Avoid creating dust. For liquid spills, use a chemical absorbent pad.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: A Responsible End-of-Life for Boron-Containing Waste
Proper disposal of chemical waste is not just a regulatory requirement but an ethical responsibility.
Caption: A streamlined process for the responsible disposal of boron-containing chemical waste.
Key Disposal Principles:
-
Segregation: Boron-containing waste should be collected separately from other waste streams to avoid unintended reactions.
-
Labeling: All waste containers must be clearly labeled with their contents, including the presence of boron compounds.[10]
-
Container Integrity: Use only approved, chemically compatible containers for waste collection. Ensure they are sealed when not in use.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.[13]
By adhering to these protocols, researchers can confidently and safely unlock the synthetic potential of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, advancing the frontiers of drug discovery while maintaining the highest standards of laboratory safety.
References
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- Benchchem. (n.d.). Proper Disposal of BGN3: A Critical Safety Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet for Benzamide.
- Sigma-Aldrich. (2025). Safety Data Sheet for Benzamide.
- University of California, Riverside. (n.d.). Chemical Waste Name or Mixtures. Retrieved from University of California, Riverside Environmental Health & Safety.
- Fisher Scientific. (2025). Safety Data Sheet for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
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- AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
